molecular formula C4H9NO2 B1366321 3-Methoxypropanamide CAS No. 15438-67-2

3-Methoxypropanamide

Numéro de catalogue: B1366321
Numéro CAS: 15438-67-2
Poids moléculaire: 103.12 g/mol
Clé InChI: BPXCLLWXDHBFRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methoxypropanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its primary research value is derived from its role as a key structural moiety in the antiepileptic drug lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropanamide] . Lacosamide is a functionally unique anticonvulsant that selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs), a mechanism distinct from that of traditional sodium channel-blocking drugs . This specific action is attributed to the (R)-enantiomer of the compound and is associated with stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing, which contributes to its anticonvulsant effect . As a building block, 3-Methoxypropanamide provides researchers with a versatile intermediate for the synthesis and exploration of novel functionalized amino acids and other chiral molecules. Investigations into compounds containing this structure are focused on areas such as seizure disorders and neuropathic pain . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCLLWXDHBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413418
Record name 3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15438-67-2
Record name 3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypropanamide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxypropanamide (CAS No. 15438-67-2). It details robust protocols for its synthesis, characterization, and key chemical transformations, including hydrolysis and reduction. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to facilitate its effective use in the laboratory.

Introduction

3-Methoxypropanamide is a primary amide featuring a methoxy group at the 3-position. Its bifunctional nature, possessing both an amide and an ether linkage, makes it a valuable building block in organic synthesis. The amide functionality provides a site for various chemical modifications, while the methoxy group can influence the compound's solubility and electronic properties. This guide delves into the core physicochemical characteristics of 3-Methoxypropanamide and provides detailed experimental procedures for its synthesis and subsequent reactions, underscoring its utility in research and development, particularly as a precursor in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in a research setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Data Summary
PropertyValueSource
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
CAS Number 15438-67-2[1]
Physical State Solid[2]
Melting Point Predicted: 25-50 °C(Predicted)
Boiling Point Predicted: 215-230 °C(Predicted)
Solubility Predicted to be soluble in water and polar organic solvents.(Predicted)
Structural Information

Caption: 2D Structure of 3-Methoxypropanamide

Synthesis of 3-Methoxypropanamide

The synthesis of 3-Methoxypropanamide can be efficiently achieved through the amidation of a suitable 3-methoxypropanoic acid derivative. A common and reliable method involves the reaction of methyl 3-methoxypropionate with ammonia.

Synthetic Workflow

synthesis_workflow start Methyl 3-methoxypropionate + Ammonia reaction Amidation Reaction (Pressurized Vessel, Heat) start->reaction 1. Reaction workup Work-up (Cooling, Venting) reaction->workup 2. Isolation purification Purification (Distillation or Recrystallization) workup->purification 3. Purification product 3-Methoxypropanamide purification->product

Caption: General workflow for the synthesis of 3-Methoxypropanamide.

Detailed Experimental Protocol

Materials:

  • Methyl 3-methoxypropionate

  • Anhydrous ammonia

  • Methanol (optional, as solvent)

  • Pressure-rated reaction vessel

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a pressure-rated reaction vessel with methyl 3-methoxypropionate. If desired, a minimal amount of methanol can be added as a solvent to facilitate mixing.

  • Ammonia Addition: Cool the vessel in a dry ice/acetone bath. Carefully introduce a molar excess of anhydrous ammonia into the vessel. The amount of ammonia should be determined based on the scale of the reaction and the vessel's pressure rating.

  • Reaction: Seal the vessel and allow it to warm to room temperature behind a blast shield. Once at room temperature, gently heat the reaction mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully taking aliquots (ensure the vessel is cooled and pressure is released before sampling).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the vessel to room temperature and then slowly vent the excess ammonia in a safe manner (e.g., by bubbling through an acidic solution).

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Methoxypropanamide as a solid.

Causality: The use of a pressurized vessel and heating is crucial to increase the concentration of ammonia and accelerate the rate of the nucleophilic acyl substitution reaction between the ester and ammonia.

Chemical Reactivity

The chemical reactivity of 3-Methoxypropanamide is primarily dictated by the amide functional group. It can undergo hydrolysis to the corresponding carboxylic acid or be reduced to the primary amine.

Hydrolysis to 3-Methoxypropanoic Acid

Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions. Acid-catalyzed hydrolysis is generally more efficient for primary amides.

hydrolysis_workflow start 3-Methoxypropanamide + Acidic Aqueous Solution reaction Hydrolysis (Reflux) start->reaction 1. Reaction workup Work-up (Extraction) reaction->workup 2. Isolation purification Purification (Distillation) workup->purification 3. Purification product 3-Methoxypropanoic Acid purification->product

Caption: General workflow for the hydrolysis of 3-Methoxypropanamide.

Materials:

  • 3-Methoxypropanamide

  • Aqueous hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 3 M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating capabilities

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methoxypropanamide in an excess of the aqueous acid solution.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with several portions of dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-methoxypropanoic acid can be further purified by vacuum distillation.

Causality: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.

Reduction to 3-Methoxypropan-1-amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce amides to amines.[3][4][5][6]

reduction_workflow start 3-Methoxypropanamide + LiAlH₄ in THF reaction Reduction (Reflux) start->reaction 1. Reaction workup Quenching (Sequential addition of H₂O, NaOH, H₂O) reaction->workup 2. Work-up purification Purification (Distillation) workup->purification 3. Purification product 3-Methoxypropan-1-amine purification->product

Caption: General workflow for the reduction of 3-Methoxypropanamide.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Methoxypropanamide

  • Three-neck round-bottom flask with a reflux condenser and an addition funnel

  • Magnetic stirrer with heating capabilities

  • Ice bath

  • Sodium sulfate, anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF. Cool the suspension in an ice bath.

  • Substrate Addition: Dissolve 3-Methoxypropanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • Work-up (Fieser method): After the reaction is complete, cool the mixture in an ice bath. Cautiously and sequentially add a specific volume of water, followed by the same volume of 15% aqueous sodium hydroxide, and then three times that volume of water. Stir the resulting granular precipitate for 30 minutes.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3-methoxypropan-1-amine can be purified by distillation.

Causality: LiAlH₄ is a powerful source of hydride ions (H⁻) that first coordinates to the carbonyl oxygen and then delivers a hydride to the carbonyl carbon. A subsequent elimination of the oxygen atom as an aluminate salt, followed by another hydride addition to the resulting iminium ion, leads to the amine.[3][4][5][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections provide predicted spectroscopic data for 3-Methoxypropanamide based on established principles and spectral databases for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Methoxypropanamide is expected to show distinct signals for the different proton environments.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~ 5.5-7.0 ppm (br s, 2H, -NH₂ )

  • δ ~ 3.65 ppm (t, 2H, -CH₂ -O-)

  • δ ~ 3.35 ppm (s, 3H, -OCH₃ )

  • δ ~ 2.40 ppm (t, 2H, -CH₂ -C=O)

Interpretation: The broad singlet for the amide protons is characteristic and is due to quadrupole broadening by the nitrogen atom and potential hydrogen bonding. The signals for the two methylene groups will appear as triplets due to coupling with the adjacent methylene group. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon environments.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~ 175 ppm (C =O)

  • δ ~ 70 ppm (-C H₂-O-)

  • δ ~ 59 ppm (-OC H₃)

  • δ ~ 36 ppm (-C H₂-C=O)

Interpretation: The carbonyl carbon is the most deshielded and appears at the lowest field. The carbon attached to the oxygen of the ether is also significantly deshielded. The methoxy carbon and the methylene carbon alpha to the carbonyl appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

Predicted IR (KBr, cm⁻¹):

  • ~3350 and ~3180 cm⁻¹ (N-H stretching, two bands for a primary amide)

  • ~2930 cm⁻¹ (C-H stretching)

  • ~1660 cm⁻¹ (C=O stretching, Amide I band)[7]

  • ~1630 cm⁻¹ (N-H bending, Amide II band)

  • ~1120 cm⁻¹ (C-O stretching)

Interpretation: The two distinct N-H stretching bands are characteristic of a primary amide. The strong absorption around 1660 cm⁻¹ is indicative of the amide carbonyl group. The C-O stretch of the ether will also be a prominent feature.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (EI):

  • m/z = 103 (M⁺, molecular ion)

  • m/z = 88 ([M - NH₂]⁺)

  • m/z = 72 ([M - OCH₃]⁺)

  • m/z = 59 ([CH₃OCH₂CH₂]⁺)

  • m/z = 44 ([CONH₂]⁺)

Interpretation: The molecular ion peak at m/z 103 confirms the molecular weight. Common fragmentation pathways for amides include alpha-cleavage (loss of the alkyl group attached to the carbonyl) and McLafferty rearrangement if a gamma-hydrogen is present. For 3-Methoxypropanamide, cleavage of the C-C bond adjacent to the carbonyl and loss of the methoxy group are expected fragmentation pathways.[8]

Safety and Handling

3-Methoxypropanamide is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

General Laboratory Safety Practices:

  • Always work in a well-ventilated area, preferably a fume hood.[9][10][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10][12]

  • Avoid inhalation, ingestion, and skin contact.[9]

  • In case of a spill, follow appropriate cleanup procedures.

  • Dispose of chemical waste according to institutional and local regulations.[9]

Applications in Research and Drug Development

3-Methoxypropanamide serves as a versatile intermediate in the synthesis of various target molecules. Its utility is demonstrated in the synthesis of Lacosamide, an anticonvulsant drug, where related methoxypropanamide derivatives are key precursors. The presence of both an amide and an ether functional group allows for sequential or orthogonal chemical modifications, making it a valuable scaffold for building molecular complexity in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic characterization of 3-Methoxypropanamide. The experimental protocols and field-proven insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this compound safely and effectively in their research endeavors. The comprehensive nature of this guide, from fundamental properties to detailed experimental procedures, aims to facilitate its application in the synthesis of novel compounds and the advancement of chemical and pharmaceutical research.

References

  • How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022, May 30). YouTube. Retrieved from [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • 3-Methoxypropanamide. PubChem. Retrieved from [Link]

  • 1H NMR Spectrum of Amide Compounds. 大学化学. Retrieved from [Link]

  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Retrieved from [Link]

  • H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). ACS Publications. Retrieved from [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]

  • Mass Spectrometric Analysis of Aliphatic Amides. ACS Publications. Retrieved from [Link]

  • Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation. PubMed. Retrieved from [Link]

  • Mass Spectra Analyses of Amides and Amide Dimers of Steviol, Isosteviol, and Steviolbioside. ResearchGate. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. American University. Retrieved from [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Retrieved from [Link]

  • Section 7: Safe Work Practices and Procedures. Princeton University. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). NP-MRD. Retrieved from [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. Retrieved from [Link]

  • 3-Methoxypropanamide. PubChem. Retrieved from [Link]

  • 3-methoxy-N,N-dimethylpropanamide(M-100). KJ Chemicals Corporation. Retrieved from [Link]

  • LABORATORY SAFETY MANUAL. The University of Texas at Austin. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (MMDBc0054273). MiMeDB. Retrieved from [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. Retrieved from [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]

  • The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. ACS Publications. Retrieved from [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. Retrieved from [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Retrieved from [Link]

  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. ResearchGate. Retrieved from [Link]

  • 3-MCPD & Co – Further Update. lci-koeln.de. Retrieved from [Link]

  • MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in Escherichia coli K-12. PMC. Retrieved from [Link]

  • Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis. Google Patents.
  • Primitive thioesterification/hydrolysis reaction cycles for dissipative assemblies. ChemRxiv. Retrieved from [Link]

Sources

The 3-Methoxypropanamide Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Methoxypropanamide is a low-molecular-weight aliphatic amide that serves as a privileged structural motif in modern medicinal chemistry. While the unsubstituted core molecule (CAS 15438-67-2) is a simple ether-amide with a molecular weight of 103.12 g/mol 1, its true value emerges when it is functionalized. Specifically, stereoselective functionalization at the alpha-carbon and N-benzylation of the amide nitrogen yields potent neuroactive agents. The most prominent application of this scaffold is Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), a first-in-class anticonvulsant that modulates voltage-gated sodium channels (VGSCs) 2. This guide provides an in-depth analysis of the 3-methoxypropanamide core, detailing its structural causality, synthetic pathways, and structure-activity relationships (SAR).

Physicochemical Profiling & Structural Causality

Understanding the baseline physicochemical properties of the 3-methoxypropanamide core is critical for lead optimization. The table below summarizes the core quantitative data of the unsubstituted scaffold.

Table 1: Physicochemical Properties of the 3-Methoxypropanamide Core
PropertyValueCausality / Significance in Drug Design
IUPAC Name 3-methoxypropanamideSystematic nomenclature defining the terminal ether and primary amide functional groups 1.
Molecular Formula C₄H₉NO₂Represents the fundamental aliphatic scaffold 1.
Molecular Weight 103.12 g/mol The low molecular weight allows for extensive functionalization (e.g., adding benzyl or acetamido groups) without exceeding Lipinski's Rule of 5 (e.g., Lacosamide MW = 250.29 g/mol ) 1, 2.
Exact Mass 103.0633 DaCritical target metric for high-resolution mass spectrometry (HRMS) validation during synthetic monitoring 1.
XLogP3-AA -1.1The highly hydrophilic core necessitates the addition of lipophilic functional groups (such as a benzyl ring) to achieve optimal blood-brain barrier (BBB) penetration 1, 3.
TPSA 52.3 ŲProvides an optimal polar surface area for oral bioavailability and cellular membrane permeability 1.
H-Bond Donors 1The primary amide nitrogen acts as a crucial hydrogen bond donor for anchoring the molecule within target receptor pockets 1.
H-Bond Acceptors 2Both the methoxy oxygen and the carbonyl oxygen serve as critical binding anchors 1.

Structure-Activity Relationship (SAR) & Pharmacological Mechanism

The pharmacological utility of the 3-methoxypropanamide scaffold is heavily dictated by its functional groups.

  • The 3-Oxy Site (Methoxy Group): SAR studies demonstrate that the ether oxygen acts as a vital hydrogen bond acceptor. The placement of small, non-polar, and non-bulky substituents at this 3-oxy site provides pronounced protection against maximal electroshock (MES) seizures 3. The methoxy group specifically tunes the lipophilicity to allow BBB crossing without introducing steric bulk that would clash with the VGSC binding domain.

  • The Amide Linkage: The core's amide bond is selected over an ester linkage to prevent rapid hydrolysis by plasma esterases. This metabolic stability drastically increases the in vivo half-life of the resulting drugs 3.

  • Alpha-Carbon Stereochemistry: When functionalized at the alpha-position (e.g., with an acetamido group), the stereochemistry is paramount. The (R)-enantiomer is the active anticonvulsant, whereas the (S)-enantiomer is biologically inactive and is strictly regulated as a process-related impurity (Lacosamide Impurity A) 2.

SAR_Mechanism Core 3-Methoxypropanamide Scaffold Methoxy 3-Methoxy Group (H-Bond Acceptor) Core->Methoxy Amide Amide Linkage (Metabolic Stability) Core->Amide Alpha Alpha-Stereocenter (Strict (R)-Enantiomer) Core->Alpha Target Voltage-Gated Sodium Channels (VGSCs) Methoxy->Target Lipophilic interaction & BBB penetration Amide->Target H-bonding with receptor pocket Alpha->Target Spatial alignment for binding Effect Enhancement of Slow Inactivation (Seizure Protection) Target->Effect Neuronal stabilization & anticonvulsant action

Caption: SAR map of the 3-methoxypropanamide scaffold and its VGSC modulation mechanism.

Synthetic Methodologies

The synthesis of functionalized 3-methoxypropanamide derivatives demands rigorous stereochemical control. While racemic syntheses starting from low-cost methyl acrylate exist (often requiring downstream chemoenzymatic resolution using Novozyme 435) [[4]](), the most commercially viable and stereoselective routes begin with the chiral pool, specifically D-serine 5, 6.

  • N-Protection: D-serine is reacted with di-tert-butyl dicarbonate in aqueous sodium hydroxide to yield N-Boc-D-serine, protecting the amine from subsequent alkylation 5.

  • O-Methylation: The hydroxyl group is etherified using methyl iodide (often in the presence of silver oxide to suppress racemization) or dimethyl sulfate to establish the critical 3-methoxy moiety [[7]](), 6.

  • Amidation via Mixed Anhydride: The carboxylic acid is activated using isobutyl chloroformate at cryogenic temperatures, followed by the addition of an amine (e.g., benzylamine) to form the amide bond 5.

  • Deprotection & Acetylation: The Boc group is cleaved using hydrochloric or trifluoroacetic acid, and the resulting free amine is acetylated using acetic anhydride to yield the final active pharmaceutical ingredient 8, 5.

SyntheticWorkflow N1 D-Serine (Chiral Starting Material) N2 N-Boc Protection (Di-tert-butyl dicarbonate) N1->N2 NaOH, H2O, <20°C Prevents racemization N3 O-Methylation (MeI / Ag2O or Me2SO4) N2->N3 Etherification of hydroxyl group N4 Amidation (Isobutyl Chloroformate / Benzylamine) N3->N4 Mixed anhydride activation at -20°C N5 Deprotection & Acetylation (HCl then Ac2O) N4->N5 Cleavage of N-Boc intermediate N6 (R)-2-Acetamido-N-benzyl- 3-methoxypropanamide N5->N6 N-acetylation Yield: >80%

Caption: Step-by-step synthetic workflow for functionalized 3-methoxypropanamide derivatives.

Experimental Protocol: Stereoselective Amidation via Mixed Anhydride Activation

The following self-validating protocol details the critical amidation step required to construct the benzylamide linkage of the 3-methoxypropanamide scaffold without inducing epimerization at the alpha-chiral center 5.

Objective: To couple N-acetyl-O-methyl-D-serine with benzylamine. Causality for Reagent Selection: Direct amidation of carboxylic acids often requires harsh conditions or coupling reagents (like DCC) that can promote the formation of an oxazolone intermediate, leading to racemization. The mixed anhydride method using isobutyl chloroformate at cryogenic temperatures (-20°C) kinetically favors the nucleophilic attack of benzylamine on the less sterically hindered carbonyl, preserving the strict (R)-stereochemical integrity [[5]](), 7.

Step-by-Step Methodology:
  • System Preparation: Purge a 2 L, four-necked round-bottom flask with nitrogen. Charge the reactor with 1250 mL of anhydrous ethyl acetate and 25 g of N-acetyl-O-methyl-D-serine 5.

  • Base Addition: Cool the reaction mass to -20°C using a dry ice/acetone bath. Add 16.5 g of N-methylmorpholine.

    • Causality: N-methylmorpholine acts as a non-nucleophilic base to neutralize the HCl generated in the subsequent step, preventing acid-catalyzed side reactions without attacking the electrophilic centers 5.

  • Anhydride Formation: Slowly add 22.3 g of isobutyl chloroformate dropwise while maintaining the internal temperature strictly at -20°C. Stir for 30 minutes to ensure complete formation of the mixed anhydride intermediate [[5]]().

  • Amidation: Introduce 17.5 g of benzylamine dropwise. Maintain stirring at -20°C for 30 minutes, then gradually allow the reaction mass to warm to 25-30°C over 1 hour 5.

    • Causality: Warming ensures the reaction goes to completion only after the highly reactive mixed anhydride has been fully consumed by the amine.

  • Quench & Extraction (Self-Validation): Quench the reaction with 100 mL of 1N HCl to neutralize unreacted benzylamine. Transfer to a separatory funnel, isolate the organic layer, and wash with brine.

    • Validation Check: Perform Thin Layer Chromatography (TLC) (Eluent: Methanol/Chloroform) to confirm the complete disappearance of the starting material 7.

  • Crystallization & Quality Control: Concentrate the organic layer under reduced pressure and crystallize the crude product from an ethyl acetate/diisopropyl ether mixture 5.

    • Validation Check: Analyze the isolated crystals via Chiral HPLC to confirm that the (S)-enantiomer impurity (Lacosamide Impurity A) is maintained at <0.15% 2, 8.

References

  • 3-Methoxypropanamide | C4H9NO2 | CID 5252481 - PubChem - NIH. Source: nih.gov.
  • (S)-2-Acetamido-N-benzyl-3-methoxypropanamide | 175481-37-5 | Benchchem. Source: benchchem.com.
  • 1080-1083 Research Article New and alternate synthesis of lacosamide - JOCPR. Source: jocpr.com.
  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC. Source: nih.gov.
  • WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents. Source: google.com.
  • US8759582B2 - Process for the preparation of lacosamide - Google Patents. Source: google.com.
  • N - Googleapis.com. Source: googleapis.com.
  • WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents. Source: google.com.

Sources

3-Methoxypropanamide in Drug Development: Toxicity Profiling, Safety Protocols, and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-methoxypropanamide pharmacophore represents a cornerstone in modern neuropharmacology, most notably serving as the structural backbone for functionalized amino acid therapeutics like lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)[1]. Unlike traditional sodium channel blockers that target fast inactivation, derivatives of 3-methoxypropanamide exhibit a highly selective enhancement of slow inactivation[1][2]. This unique mechanism provides a profound therapeutic window for treating partial-onset seizures and neuropathic pain without disrupting normal physiological action potentials.

However, the transition from bench-scale synthesis to in vivo application requires rigorous adherence to safety data sheet (SDS) guidelines, as these functionalized amides present specific toxicological hazards[3][4]. This whitepaper synthesizes the chemical safety profiles, structure-activity relationships (SAR), and the self-validating electrophysiological protocols required to successfully develop and evaluate 3-methoxypropanamide derivatives.

Toxicity Profile and SDS Guidelines

Before initiating any synthetic or analytical workflow, understanding the toxicological boundaries of 3-methoxypropanamide and its functionalized derivatives is non-negotiable.

Hazard Classification and Acute Toxicity

Based on standardized Safety Data Sheets (SDS) from chemical suppliers, 3-methoxypropanamide derivatives (such as 2-amino-N-benzyl-3-methoxypropanamide and its isotopically labeled variants) are generally classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 3 or 4) [3][4].

  • Hazard Statements: H301 (Toxic if swallowed) or H302 (Harmful if swallowed) depending on specific substitutions and purity[3][4].

  • Transport: Often designated under UN2811 (Toxic solid, organic, n.o.s.), Hazard Class 6.1, Packing Group III[3].

Laboratory Safety and Handling Protocols

As a self-validating safety system, your laboratory environment must be engineered to mitigate exposure before relying on personal protective equipment (PPE).

  • Engineering Controls: All weighing, transferring, and dissolution of solid 3-methoxypropanamide derivatives must occur within a certified chemical fume hood to prevent inhalation of airborne particulates[5].

  • Personal Protective Equipment (PPE):

    • Respiratory: For nuisance exposures or out-of-hood transfers, utilize a type P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.

    • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are required. The causality here is critical: while intact skin absorption is slow, the lipophilic nature of benzyl-substituted derivatives facilitates transdermal penetration if dissolved in organic solvents like DMSO[4].

  • Emergency Response: In the event of ingestion, do not induce vomiting unless explicitly directed by medical personnel. Rinse the mouth thoroughly with water and immediately consult a poison control center, providing the specific SDS[3][4].

Mechanism of Action: The Slow Inactivation Paradigm

The clinical efficacy of 3-methoxypropanamide derivatives stems from their atypical interaction with voltage-gated sodium channels (VGSCs), specifically NaV1.3, NaV1.7, and NaV1.8[2]. Traditional antiepileptic drugs (e.g., carbamazepine, phenytoin) bind to the fast-inactivated state, which occurs on a timescale of milliseconds[1].

In contrast, 3-methoxypropanamides do not alter steady-state fast inactivation. Instead, they selectively bind to and stabilize the slow-inactivated state , a conformation that channels enter only after prolonged depolarization (seconds)[1][2]. This means the drug selectively targets hyper-excitable, chronically depolarized neurons while sparing normal, transiently firing neurons[2].

VGSC_States Resting Resting State (Closed) Open Open State (Active) Resting->Open Depolarization FastInact Fast Inactivated (Milliseconds) Open->FastInact Normal Inactivation SlowInact Slow Inactivated (Seconds) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization SlowInact->Resting Slow Recovery Drug 3-Methoxypropanamide Derivatives Drug->SlowInact Selectively Enhances & Stabilizes

Figure 1: VGSC state machine showing stabilization of the slow-inactivated state by the drug.

Recent structural biology and mutagenesis studies reveal that this interaction is highly dependent on specific residues, such as W1538 in the voltage sensor domain (VSD4) of NaV1.7[6].

Structure-Activity Relationship (SAR) Data

When optimizing the 3-methoxypropanamide scaffold, the 3-oxy site is highly sensitive to steric bulk. As demonstrated in maximal electroshock (MES) seizure models, increasing the size of the alkyl substituent at the 3-oxy position drastically reduces the protective efficacy of the compound[7].

To facilitate rapid comparison, the quantitative SAR data for the 3-oxy site substitutions is summarized below:

Compound Derivative3-Oxy SubstituentMES ED₅₀ (mg/kg)Protective Index (PI)Efficacy Profile
(R)-1 (Lacosamide) O-Methyl3.9HighExcellent seizure protection; clinical standard[7].
(R)-6 O-Ethyl5.2>89High protection; no behavioral toxicity at 500 mg/kg[7].
(R)-7 O-Isopropyl5.6>58Maintained protection; slight drop in potency[7].
(R)-9 O-Cyclohexyl~30.0LowSignificant loss of efficacy due to steric clash[7].

Data Interpretation: The causality of this activity drop is linked to the binding pocket's spatial constraints near the VSD4 domain. Bulky hydrophobic groups (like cyclohexyl) prevent the optimal alignment required to stabilize the slow-inactivated conformation[6][7].

Experimental Protocol: Electrophysiological Profiling

To validate the efficacy of a newly synthesized 3-methoxypropanamide derivative, researchers must utilize whole-cell patch-clamp electrophysiology. This protocol is designed as a self-validating system: if the leak current exceeds 100 pA, the seal is compromised, and the data is automatically rejected, ensuring absolute trustworthiness in the results.

Step-by-Step Methodology

Phase 1: Preparation and Isolation

  • Cell Culture: Plate HEK293 cells stably expressing the target human sodium channel (e.g., NaV1.7 or NaV1.3) on glass coverslips[2]. Causality: HEK293 cells lack significant endogenous sodium currents, ensuring the recorded signals are exclusively from the transfected target.

  • Solution Formulation:

    • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

    • Intracellular (Pipette) Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: Cesium (Cs⁺) blocks endogenous potassium channels, isolating the inward sodium current for accurate measurement.

Phase 2: Patch-Clamp Execution 3. Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 1.5–3.0 MΩ. 4. Seal Formation: Approach the cell and apply gentle negative pressure to form a Gigaohm seal (>1 GΩ). Validation Check: Do not proceed if the seal is <1 GΩ, as leak currents will obscure the slow-inactivation kinetics. 5. Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane. Compensate for series resistance by at least 80%. 6. Voltage Protocol (Slow Inactivation):

  • Hold the cell at a resting potential of -100 mV.
  • Apply a prolonged prepulse (10 seconds) ranging from -120 mV to +10 mV to induce slow inactivation[2].
  • Apply a 20 ms test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.
  • Drug Application: Perfuse the 3-methoxypropanamide derivative (e.g., at 30 µM and 300 µM) and repeat the voltage protocol[2][6]. Causality: You will observe a hyperpolarizing shift in the slow-inactivation curve, confirming the drug's mechanism of action.

    PatchClamp Step1 1. Cell Culture HEK293 + NaV Step2 2. Solution Prep CsF Intracellular Step1->Step2 Step3 3. Gigaohm Seal >1 GΩ Resistance Step2->Step3 Step4 4. Whole-Cell Membrane Rupture Step3->Step4 Step5 5. Voltage Protocol 10s Prepulse Step4->Step5

    Figure 2: Step-by-step whole-cell patch-clamp electrophysiology workflow for evaluating slow inactivation.

Conclusion

The 3-methoxypropanamide scaffold remains a highly privileged structure in the development of next-generation neurotherapeutics. By strictly adhering to GHS toxicity guidelines and employing rigorous, self-validating patch-clamp protocols, drug development professionals can safely and effectively optimize this pharmacophore. The key to its clinical success lies in preserving the compact nature of the 3-oxy site, ensuring selective stabilization of the VGSC slow-inactivated state.

References

  • SAFETY DATA SHEET - LGC Standards. LGC Standards.
  • SAFETY DATA SHEET Version: 2 Revision Date: 03/26/18 - Expert Synthesis Solutions. Expert Synthesis Solutions.
  • Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed / National Institutes of Health.
  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers.
  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PMC / National Institutes of Health.
  • Differential Block of Sensory Neuronal Voltage-Gated Sodium Channels by Lacosamide [(2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide], Lidocaine, and Carbamazepine. ResearchGate.

Sources

The Pharmacokinetic Profile of 3-Methoxypropanamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Pharmacokinetic Landscape of Novel Therapeutics

In the intricate process of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) properties is paramount. These properties—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictate a drug's concentration-time profile in the body, which in turn governs its efficacy and safety. This technical guide provides an in-depth exploration of the pharmacokinetic characteristics of a promising class of molecules: the 3-methoxypropanamide derivatives. Drawing upon established principles and field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively evaluate and optimize the PK profiles of these derivatives, thereby accelerating their journey from the laboratory to the clinic.

Introduction to 3-Methoxypropanamide Derivatives: A Scaffold of Therapeutic Promise

The 3-methoxypropanamide core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to a range of derivatives with diverse therapeutic applications. A notable example is Lacosamide, an anticonvulsant drug used in the treatment of epilepsy.[1] The design of these derivatives often focuses on optimizing their interaction with specific biological targets while maintaining favorable drug-like properties. A critical aspect of this optimization is the fine-tuning of their pharmacokinetic behavior to ensure adequate exposure at the site of action and a suitable dosing regimen.

Core Pharmacokinetic Properties of 3-Methoxypropanamide Derivatives

The journey of a drug through the body is a complex interplay of multiple physiological processes. Understanding the ADME profile of 3-methoxypropanamide derivatives is crucial for predicting their clinical performance.

Absorption: The Gateway to Systemic Circulation

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. For orally administered drugs, this involves traversing the gastrointestinal tract.

  • Oral Bioavailability: Many 3-methoxypropanamide derivatives exhibit excellent oral bioavailability. Lacosamide, for instance, has an absolute bioavailability of approximately 100%, indicating complete absorption after oral administration.[2][3] This is a highly desirable characteristic as it minimizes inter-individual variability in drug exposure arising from differences in absorption. Food intake does not significantly affect the rate or extent of absorption for compounds like Lacosamide.[3]

Distribution: Reaching the Target Site

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

  • Plasma Protein Binding: The degree to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its free (unbound) concentration, which is the pharmacologically active fraction. 3-Methoxypropanamide derivatives, including Lacosamide, generally exhibit low plasma protein binding, typically less than 15%.[2] This low binding affinity minimizes the potential for drug-drug interactions where one drug displaces another from its binding site, leading to an increase in free concentration and potential toxicity.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. The metabolic pathway of a drug is a key determinant of its half-life and potential for drug-drug interactions.

  • Primary Metabolic Pathways:

    • O-Demethylation: A major metabolic pathway for many 3-methoxypropanamide derivatives is the O-demethylation of the methoxy group. In the case of Lacosamide, this reaction is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C19, CYP2C9, and CYP3A4, leading to the formation of an inactive O-desmethyl metabolite.[4][5]

    • Amide Hydrolysis: The propanamide moiety is susceptible to hydrolysis, a reaction that can be catalyzed by various enzymes, including amidases and carboxylesterases, which are present in both liver microsomes and cytosol.[6][7][8] This pathway can lead to the formation of a carboxylic acid and an amine. The contribution of amide hydrolysis to the overall clearance can vary significantly between species.[8][9] Aldehyde oxidase (AOX) has also been identified as an enzyme capable of mediating amide hydrolysis for certain compounds.[9][10]

  • Metabolic Stability: The rate at which a compound is metabolized is a key factor in its half-life and dosing frequency. High metabolic instability can lead to rapid clearance and low in vivo exposure.[11]

The following diagram illustrates the primary metabolic pathways for 3-methoxypropanamide derivatives:

Metabolic Pathways of 3-Methoxypropanamide Derivatives cluster_0 Parent Drug cluster_1 Phase I Metabolism cluster_2 Metabolites Parent 3-Methoxypropanamide Derivative O-Demethylation O-Demethylation Parent->O-Demethylation CYP2C9, CYP2C19, CYP3A4 Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Amidases, Carboxylesterases, AOX O-Desmethyl O-Desmethyl Metabolite O-Demethylation->O-Desmethyl Carboxylic_Acid Carboxylic Acid Amide_Hydrolysis->Carboxylic_Acid Amine Amine Amide_Hydrolysis->Amine

Caption: Primary metabolic pathways of 3-methoxypropanamide derivatives.

Excretion: The Final Elimination

The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or the liver (bile/feces). For Lacosamide, approximately 95% of the administered dose is recovered in the urine, with about 40% as the unchanged parent drug.[2]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for representative 3-methoxypropanamide derivatives.

DerivativeOral Bioavailability (%)Plasma Protein Binding (%)Elimination Half-life (t½) (hours)Primary Metabolic PathwaysPrimary Route of Excretion
Lacosamide ~100%[2][3][12]<15%[2][12]~13[2][3][12]O-demethylation (CYP2C19, 2C9, 3A4)[4][5]Renal[2]
APD791 Orally availableData not availableData not availableForms two active metabolites[13]Data not available

Methodologies for Pharmacokinetic Characterization: A Practical Guide

A robust evaluation of the pharmacokinetic properties of 3-methoxypropanamide derivatives relies on a series of well-defined in vitro and in vivo studies. These assays are typically conducted in a tiered approach during the drug discovery process.[14][15][16]

ADME Screening Workflow cluster_0 Early Discovery (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Preclinical Development HT_ADME High-Throughput In Vitro ADME Screening Metabolic_Stability_Screen Metabolic Stability (Microsomes/Hepatocytes) HT_ADME->Metabolic_Stability_Screen Permeability_Screen Permeability (e.g., PAMPA) HT_ADME->Permeability_Screen Detailed_In_Vitro Detailed In Vitro Characterization Metabolic_Stability_Screen->Detailed_In_Vitro Permeability_Screen->Detailed_In_Vitro Caco2 Caco-2 Permeability (Absorption & Efflux) Detailed_In_Vitro->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Detailed_In_Vitro->PPB Reaction_Phenotyping CYP450 Reaction Phenotyping Detailed_In_Vitro->Reaction_Phenotyping In_Vivo_PK In Vivo Pharmacokinetic Studies Detailed_In_Vitro->In_Vivo_PK Animal_PK Rodent/Non-rodent PK (e.g., Rat, Dog) In_Vivo_PK->Animal_PK

Caption: Tiered workflow for ADME screening in drug discovery.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism.

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Thaw pooled human liver microsomes or cryopreserved hepatocytes on ice.[17]

    • Incubation: In a 96-well plate, combine the liver microsomes/hepatocytes, a phosphate buffer (pH 7.4), and the test compound (typically at a final concentration of 1 µM). Pre-incubate the mixture at 37°C.[17]

    • Reaction Initiation: Start the metabolic reaction by adding a NADPH regenerating system.[17] For negative controls, add buffer instead of the NADPH system.

    • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also contains an internal standard for analytical quantification.[18]

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17]

    • Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[18]

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo intestinal absorption of drugs.[4][19][20]

  • Objective: To assess a compound's ability to cross the intestinal epithelial barrier and to identify if it is a substrate for efflux transporters.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[21]

    • Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Transport Study (Apical to Basolateral - A to B): Add the test compound to the apical (upper) chamber of the Transwell™ insert. At specified time points (e.g., 2 hours), collect samples from the basolateral (lower) chamber.[19]

    • Transport Study (Basolateral to Apical - B to A): In a separate set of wells, add the test compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.[19]

    • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[21][22]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins.

  • Objective: To quantify the extent of a compound's binding to plasma proteins.

  • Methodology:

    • Device Preparation: Utilize a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.[23][24]

    • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat, dog).[24][25]

    • Dialysis: Add the plasma containing the test compound to one chamber and a buffer solution to the other chamber. Incubate the device at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).[5][25]

    • Analysis: After incubation, collect samples from both the plasma and buffer chambers. Quantify the concentration of the test compound in both samples using LC-MS/MS.

    • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.[24]

CYP450 Reaction Phenotyping

This study identifies the specific CYP enzymes responsible for a drug's metabolism.[2]

  • Objective: To determine the contribution of individual CYP isoforms to the metabolism of a compound.

  • Methodology:

    • Recombinant CYPs: Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and a NADPH regenerating system.[13][26]

    • Chemical Inhibition (in Human Liver Microsomes): Incubate the test compound with human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isoform.[13][26]

    • Analysis: Measure the rate of disappearance of the parent compound or the formation of a metabolite using LC-MS/MS.

    • Data Analysis: In the recombinant CYP experiment, the rate of metabolism by each isoform indicates its involvement. In the chemical inhibition study, a significant decrease in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.[13]

Structure-Activity Relationships (SAR) in Pharmacokinetics

The chemical structure of a 3-methoxypropanamide derivative can be systematically modified to improve its pharmacokinetic profile.

  • Modulating Metabolic Stability: The methoxy group is a common site of metabolism. Replacing it with a more metabolically stable group, such as a difluoromethoxy group, can reduce the rate of clearance.[27]

  • Altering Permeability and Solubility: Modifications to the side chains can influence a compound's lipophilicity and hydrogen bonding capacity, thereby affecting its permeability and solubility.

  • Impact of Stereochemistry: The stereochemistry of the molecule can influence its interaction with metabolizing enzymes and transporters, potentially leading to different pharmacokinetic profiles for different enantiomers.

Conclusion: A Data-Driven Approach to Advancing 3-Methoxypropanamide Derivatives

The successful development of 3-methoxypropanamide derivatives as therapeutic agents is contingent upon a deep and early understanding of their pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for a data-driven approach to lead optimization and candidate selection. By systematically evaluating absorption, distribution, metabolism, and excretion, and by understanding the underlying structure-pharmacokinetic relationships, drug development teams can efficiently identify and advance compounds with the highest probability of clinical success. The integration of in vitro and in vivo data, coupled with a sound understanding of the underlying physiological and biochemical principles, is the cornerstone of modern, efficient, and successful drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Concept Life Sciences. Caco-2 Permeability Assay. [Link]

  • JoVE. Phase I Reactions: Hydrolytic Reactions. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • U.S. Food and Drug Administration. Lacosamide Label. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lacosamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • U.S. Food and Drug Administration. Lacosamide Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Helda - University of Helsinki. (2025). Predicting Amide Hydrolysis in Drug Metabolism: Applicability of the S9 fraction and Species Comparison. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Creative Bioarray. 6 Easy Steps to Get Your In Vitro ADME Done. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Obach, R. S., et al. (2022). An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. Drug Metabolism and Disposition, 50(7), 966-975. [Link]

  • Obach, R. S. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 100525. [Link]

  • National Center for Biotechnology Information. (2018). Lacosamide Therapy and CYP2C19 Genotype. [Link]

  • Li, A. P. (2011). Current status and future directions of high-throughput ADME screening in drug discovery. Drug discovery today, 16(3-4), 105-111. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Zientek, M., et al. (2015). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition, 43(4), 594-601. [Link]

  • Wan, H., et al. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics, 5(2), 264-273. [Link]

  • Perreault, S. D., et al. (2006). Characterization of the in vitro metabolism of selective androgen receptor modulator using human, rat, and dog liver enzyme preparations. Drug metabolism and disposition, 34(10), 1733-1742. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • The Coding Interface. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Roy, S. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • Foti, R. S., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(14), E2996-E3005. [Link]

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(9), 3079-3093. [Link]

  • Obach, R. S. (2009). Strategies for In Vitro Metabolic Stability Testing. [Link]

  • Morieux, P., et al. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Journal of medicinal chemistry, 53(15), 5716–5726. [Link]

  • Schreiber, F., & Schwöbbermeyer, H. (2005). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]

  • Niarakis, A., et al. (2023). Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs. Bioinformatics, 39(11), btad658. [Link]

  • Holder, L. B., & Cook, D. J. (2004). Application of Graph-based Data Mining to Metabolic Pathways. ResearchGate. [Link]

  • Morieux, P., et al. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ResearchGate. [Link]

  • Andurkar, S. V., Stables, J. P., & Kohn, H. (1999). The anticonvulsant activities of N-benzyl 3-methoxypropionamides. Bioorganic & medicinal chemistry, 7(11), 2381–2389. [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis and Isolation Protocols for 3-Methoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Strategic Overview

3-Methoxypropanamide is a highly versatile aliphatic amide utilized extensively as a foundational building block in medicinal chemistry and drug development. Most notably, its structural motif is the core precursor in the synthesis of the anticonvulsant therapeutic Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) [1][1].

Due to its low molecular weight and the presence of both an ether oxygen and a primary amide, 3-methoxypropanamide is highly hydrophilic. This physical property dictates that traditional aqueous workups will result in catastrophic yield attrition. As a Senior Application Scientist, the protocols designed below bypass standard liquid-liquid extractions in favor of anhydrous isolation techniques, ensuring maximum recovery and high purity.

Synthetic Pathways & Mechanistic Rationale

We detail two orthogonal methodologies for the preparation of 3-methoxypropanamide, allowing researchers to choose a route based on available starting materials and safety constraints.

  • Method A (Acyl Chloride Ammonolysis): Utilizes 3-methoxypropanoyl chloride and aqueous ammonia. This route is rapid and highly scalable but requires strict thermal control due to extreme exothermicity [2][2].

  • Method B (Carbodiimide-Mediated Amidation): Utilizes 3-methoxypropanoic acid, ammonium chloride, and EDCI/HOBt. This route operates under mild conditions, avoids corrosive acyl chlorides, and utilizes ammonium chloride as a highly precise, weighable ammonia surrogate [3][3].

SynthesisWorkflow Start Starting Material RouteA Method A: Acyl Chloride Start->RouteA RouteB Method B: Carboxylic Acid Start->RouteB ReactA Ammonolysis (Aq. NH3, 0°C) RouteA->ReactA ReactB Peptide Coupling (EDCI, HOBt, NH4Cl) RouteB->ReactB Product 3-Methoxypropanamide (Target Product) ReactA->Product ReactB->Product

Fig 1. Divergent synthetic routes for the preparation of 3-Methoxypropanamide.

Mechanistic Causality (Method B)

While Method A proceeds via direct nucleophilic acyl substitution, Method B relies on the in situ generation of a highly reactive ester. EDCI activates the carboxylic acid to form an unstable O-acylisourea. To prevent the formation of inactive N-acylurea byproducts, HOBt is introduced to form a reactive OBt-ester. Concurrently, DIPEA deprotonates ammonium chloride to liberate nucleophilic ammonia, which attacks the OBt-ester to yield the final amide.

Mechanism Acid 3-Methoxypropanoic Acid + DIPEA EDCI EDCI Activation Acid->EDCI Oacyl O-Acylisourea Intermediate EDCI->Oacyl HOBt HOBt Addition Oacyl->HOBt OBt Active OBt Ester HOBt->OBt Amine NH3 (from NH4Cl) Nucleophilic Attack OBt->Amine Amide 3-Methoxypropanamide Amine->Amide

Fig 2. Mechanistic sequence of EDCI/HOBt-mediated amidation of 3-methoxypropanoic acid.

Quantitative Material Requirements

Table 1: Reagent Matrix for Method A (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Methoxypropanoyl chloride 122.55 1.0 1.23 g (1.08 mL) Electrophile
Aqueous Ammonia (28%) 17.03 5.0 3.0 mL Nucleophile / Base

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |

Table 2: Reagent Matrix for Method B (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Methoxypropanoic acid 104.11 1.0 1.04 g (0.95 mL) Substrate
Ammonium chloride 53.49 3.0 1.60 g Ammonia source
EDCI·HCl 191.70 1.2 2.30 g Coupling Agent
HOBt (hydrate) 135.13 1.2 1.62 g Additive
DIPEA 129.24 4.0 5.17 g (6.96 mL) Base

| DMF (Anhydrous) | 73.09 | - | 15 mL | Solvent |

Detailed Experimental Protocols

Method A: Acyl Chloride Ammonolysis

Field-Proven Insight: Aqueous ammonia is used in large excess not only as a nucleophile but as a basic sink to neutralize the HCl byproduct. The water acts as a critical heat sink. Standard liquid-liquid extraction will fail due to the product's hydrophilicity. We employ a "concentrate and triturate" isolation strategy [2][2].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Add 28% aqueous ammonia (3.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 3-methoxypropanoyl chloride (1.23 g, 10 mmol) in anhydrous DCM (10 mL). Transfer this solution to the addition funnel.

  • Reaction: Add the acyl chloride solution dropwise over 15 minutes to the vigorously stirring aqueous ammonia. Causality: Dropwise addition prevents localized heating, which would otherwise lead to the hydrolysis of the acyl chloride to the unreactive carboxylic acid.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Isolation: Concentrate the entire biphasic mixture in vacuo (rotary evaporator, water bath at 45 °C) until a dry white solid remains (a mixture of the product and NH₄Cl).

  • Extraction: Suspend the solid in 30 mL of a 10% Methanol in DCM solution. Stir vigorously for 15 minutes, then filter through a sintered glass funnel to remove the insoluble inorganic salts.

  • Purification: Concentrate the filtrate in vacuo to afford 3-methoxypropanamide as a highly pure, pale oil or low-melting solid.

Method B: Carbodiimide-Mediated Amidation

Field-Proven Insight: DMF is utilized as the solvent due to its excellent solubilizing properties for both the organic reagents and the inorganic ammonium chloride. Because the EDC-urea byproduct is water-soluble (and we must avoid water to save the product), a silica plug is used for isolation [3][3].

  • Activation: In an oven-dried 50 mL flask under nitrogen, dissolve 3-methoxypropanoic acid (1.04 g, 10 mmol) in anhydrous DMF (15 mL). Add EDCI·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Amination: Add ammonium chloride (1.60 g, 30 mmol) to the mixture, followed immediately by the dropwise addition of DIPEA (6.96 mL, 40 mmol). Causality: DIPEA is required in a 4-fold excess to neutralize the HCl from EDCI, the HCl from NH₄Cl, and to maintain a basic environment for the coupling.

  • Maturation: Stir the reaction mixture at room temperature for 12–16 hours.

  • Solvent Removal: Remove the DMF under high vacuum (e.g., using a Schlenk line or a rotary evaporator equipped with a high-vacuum pump and a 50 °C water bath).

  • Purification: Load the crude residue directly onto a short silica gel column. Elute first with 100% EtOAc to remove DIPEA and non-polar impurities, then switch to 10% MeOH in EtOAc to elute the highly polar 3-methoxypropanamide. Concentrate the product fractions in vacuo.

In-Process Monitoring & Analytical Validation (Self-Validating System)

To ensure the protocol is functioning as a self-validating system, the scientist must verify intermediate consumption and final product identity.

TLC Monitoring: Causality: 3-Methoxypropanamide lacks a conjugated π -system and is therefore completely invisible under standard 254 nm UV light. The protocol mandates the use of a Potassium Permanganate (KMnO₄) stain. The ether and primary amide functionalities will reduce KMnO₄ upon gentle heating, appearing as a bright yellow spot on a purple background.

Table 3: Analytical Validation Parameters | Analytical Method | Expected Result / Signal | Structural Assignment | | :--- | :--- | :--- | | TLC (EtOAc:MeOH 9:1) | Rf​≈0.35 | Visualized strictly via KMnO₄ or I₂ stain. | | 1 H-NMR (400 MHz, CDCl₃) | δ 3.35 (s, 3H) | Methoxy protons (-OCH ₃) | | | δ 3.65 (t, J=6.0 Hz, 2H) | Ether-adjacent methylene (-CH ₂-O-) | | | δ 2.45 (t, J=6.0 Hz, 2H) | Carbonyl-adjacent methylene (-CH ₂-CO-) | | | δ 5.50 & 6.20 (br s, 2H) | Primary amide protons (-NH ₂) | | LC-MS (ESI+) | m/z 104.1 | [M+H]+ molecular ion | | | m/z 126.1 | [M+Na]+ sodium adduct |

References

  • [A Non-infringing Route for Enantioselective Synthesis of Antiepileptic Agent Lacosamide] Source: Thieme-connect / Synthesis (2012) URL:[1]

  • [US9951043B2 - Therapeutic compounds] Source: Google Patents URL:[2]

  • [SGC STIMULATORS - European Patent Office - EP 3998260 B1] Source: European Patent Office (EPO) URL:[3]

Sources

Applications of 3-Methoxypropanamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to provide a deep, mechanistic understanding of 3-Methoxypropanamide derivatives. Rather than merely listing properties, this document explores the causality behind utilizing this specific chemical scaffold in two distinct, high-impact fields: the enantioselective synthesis of Active Pharmaceutical Ingredients (APIs) and advanced multivalent bioconjugation.

The 3-methoxypropanamide moiety is a highly privileged structure in modern drug design and bioconjugation. The strategic placement of the methoxy ether group significantly enhances lipophilicity, which is a critical parameter for small molecules requiring Blood-Brain Barrier (BBB) penetration. Simultaneously, the propanamide backbone provides essential hydrogen bond donor and acceptor sites, facilitating robust target-receptor interactions.

When applied to polymer chemistry (such as PEGylation), the branched methoxypropanamide structure acts as an anti-aggregation shield. It increases the aqueous solubility of hydrophobic payloads while maintaining a stable, non-immunogenic profile.

Table 1: Comparative Physicochemical Properties of Key Derivatives

Compound / DerivativeMolecular WeightPredicted LogPKey Structural FeaturePrimary Application
(R)-2-Amino-N-benzyl-3-methoxypropanamide 208.26 g/mol 1.2Free primary amine, methoxy etherChiral API Intermediate
Lacosamide 250.30 g/mol 1.4N-acetylated amineAnticonvulsant API
Tri(3-methoxypropanamide) PEG-Azide ~1200 g/mol -0.5Branched PEG, terminal azidesMultivalent Bioconjugation

Application 1: Enantioselective Synthesis of Lacosamide

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) is a widely prescribed anticonvulsant used for the treatment of partial-onset seizures. The critical intermediate in its production is (R)-2-amino-N-benzyl-3-methoxypropanamide.

Historically, syntheses relied on the chiral pool (e.g., D-serine), which can be cost-prohibitive at scale. Advanced, non-infringing routes bypass this by constructing the stereocenter de novo from commercially available acrylic acid using [1].

Causality in Synthesis Design: A major failure point in Lacosamide synthesis is the premature racemization of the chiral center. By establishing the (R)-stereocenter early via asymmetric dihydroxylation and carefully controlling the regioselective O-methylation before the final N-acetylation, enantiomeric purity (>99% ee) is preserved[1].

G A Acrylic Acid (Starting Material) B Benzylamidation & Sharpless Dihydroxylation A->B C Regioselective O-Methylation B->C D Tosylation & Azidation (NaN3) C->D E (R)-2-Amino-N-benzyl- 3-methoxypropanamide D->E F N-Acetylation (Ac2O, DMAP) E->F G Lacosamide (API) F->G

Non-infringing enantioselective synthesis workflow for Lacosamide.

Protocol: Final N-Acetylation to Yield Lacosamide

This protocol describes the final conversion of the 3-methoxypropanamide intermediate into the API. It is designed as a self-validating system.

  • Substrate Dissolution: Dissolve 1.0 eq of (R)-2-amino-N-benzyl-3-methoxypropanamide in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Mechanistic Rationale: DMAP acts as a nucleophilic catalyst to accelerate the acetylation, while TEA serves as an acid scavenger to neutralize the generated acetic acid, preventing the protonation and subsequent deactivation of the starting amine.

  • Controlled Acetylation: Cool the reaction vessel to 0 °C. Add 1.1 eq of Acetic Anhydride dropwise over 15 minutes.

    • Mechanistic Rationale: The low temperature controls the exothermic nature of the reaction and suppresses unwanted over-acetylation side reactions.

  • In-Process Control (IPC) / Self-Validation: After 1 hour, sample the reaction mixture for Thin Layer Chromatography (TLC) using CHCl3–MeOH (9:1). Stain with Ninhydrin. The reaction is validated as complete when the primary amine spot completely disappears.

  • Workup & Crystallization: Quench the reaction with saturated NH4Cl. Wash the organic layer with 5% HCl to remove residual TEA, DMAP, and unreacted intermediate. Dry over Na2SO4, concentrate in vacuo, and crystallize the crude product from an ethyl acetate/hexane mixture to yield pure Lacosamide.

Quality Control & Impurity Profiling

During scale-up, monitoring is mandatory[2]. The most critical contaminant is "Lacosamide Impurity D," which is simply the unreacted (R)-2-amino-N-benzyl-3-methoxypropanamide intermediate.

Table 2: HPLC Parameters for Reaction Monitoring

ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for polar amide derivatives.
Mobile Phase Water:Acetonitrile (Gradient)Ensures baseline resolution between the free amine and the N-acetylated API.
Detection UV at 210 nmCaptures the amide and benzyl chromophores effectively.
RT: Intermediate ~6.5 minElutes earlier due to the polarity of the free primary amine.
RT: Lacosamide ~9.2 minIncreased lipophilicity from the N-acetyl group delays elution.

Application 2: Branched PEGylation Linkers in Bioconjugation

Beyond small molecule APIs, the 3-methoxypropanamide structure is utilized to engineer advanced multivalent linkers, such as[3].

Causality in Bioconjugation Design: When developing Antibody-Drug Conjugates (ADCs) or targeted nanoparticles, conjugating multiple hydrophobic payloads often leads to protein aggregation. The Tri(3-methoxypropanamide) scaffold acts as a hydrophilic branching point. The terminal azide groups enable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—a copper-free click chemistry reaction that is highly biocompatible and prevents the metal-catalyzed degradation of sensitive biologic targets[3].

G A Tri(3-methoxypropanamide) PEG-Azide Linker C SPAAC Click Reaction (Copper-Free, 25°C) A->C B DBCO-Functionalized Target Protein B->C D Multivalent Bioconjugate (Stable Triazole Linkage) C->D

SPAAC click chemistry bioconjugation using multivalent PEG-azide linkers.

Protocol: SPAAC Bioconjugation using a Multivalent Linker

This protocol ensures high-efficiency conjugation while preserving the structural integrity of the biologic.

  • Reagent Preparation: Dissolve the Tri(3-methoxypropanamide) PEG-Azide linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Mechanistic Rationale: Anhydrous conditions prevent the premature hydrolysis of any functional ester groups present on the opposing end of the linker.

  • Conjugation Reaction: To a solution of DBCO-functionalized protein (1 mg/mL in PBS, pH 7.4), add 5 molar equivalents of the PEG-Azide linker. Incubate at 25 °C for 4 hours with gentle agitation.

    • Mechanistic Rationale: SPAAC requires no external catalyst. The ring strain of the DBCO (dibenzocyclooctyne) drives the spontaneous cycloaddition with the azide, proceeding optimally in physiological buffers to preserve protein folding.

  • In-Process Control (IPC) / Self-Validation: Withdraw a 10 µL aliquot and analyze via Size Exclusion Chromatography (SEC-HPLC). The reaction is validated when the protein peak shifts to a lower retention time, confirming an increase in the hydrodynamic radius due to successful multivalent PEGylation.

  • Purification: Transfer the reaction mixture to a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). Wash with PBS (3 × 15 mL) to remove the unreacted PEG-Azide linker and residual DMSO.

References

  • [2] Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. ResearchGate. URL:[Link]

Sources

Application Note: Advanced Solvent Extraction and Isolation Strategies for 3-Methoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Rationale

The 3-methoxypropanamide scaffold (CAS 15438-67-2)[1] is a highly versatile chemical building block, most notably serving as the structural core for the third-generation anticonvulsant drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)[2]. In pharmaceutical synthesis, isolating this core and its intermediates (such as 2-amino-N-benzyl-3-methoxypropanamide) from complex aqueous reaction mixtures requires precise thermodynamic control over solvent partitioning.

Because the 3-methoxypropanamide core contains multiple hydrogen-bond acceptors (methoxy ether, amide carbonyl) and donors (amide nitrogen), it exhibits significant polarity. Successful extraction and isolation rely on dynamic pH modulation to alter the ionization state of the molecule, followed by targeted liquid-liquid extraction (LLE) and anti-solvent crystallization[3].

Thermodynamic Principles of Solvent Selection

The selection of an extraction solvent is dictated by the specific functional groups present on the 3-methoxypropanamide derivative at a given synthetic stage. The table below summarizes the quantitative and qualitative parameters governing solvent efficacy.

Table 1: Solvent Selection Matrix for 3-Methoxypropanamide Isolation

SolventPolarity IndexApplication PhaseRationale / Causality
Methylene Chloride (CH₂Cl₂) 3.1LLE of basic intermediatesHigh partitioning efficiency for free amines; high density (1.33 g/cm³) promotes easy bottom-layer drainage during phase separation[3].
Ethyl Acetate (EtOAc) 4.4LLE of neutral amidesExcellent hydrogen-bond acceptor properties for extracting the highly polar propanamide core from aqueous brines[4].
Diisopropyl Ether (DIPE) 2.2Crystallization / TriturationActs as a potent anti-solvent; low solubility for the polar amide forces rapid, high-purity precipitation while retaining lipophilic impurities[2].
Water (H₂O) 10.2Aqueous wash / Phase separationRetains inorganic salts and protonated basic impurities when modulated to a low pH (<3.5)[5].

Self-Validating Experimental Protocols

As a standard in drug development, isolation protocols must be self-validating to prevent downstream contamination. The following methodologies detail the causality and validation checks required for high-yield recovery.

Protocol A: pH-Modulated Extraction of Basic Intermediates

Objective: Isolate 2-amino-N-benzyl-3-methoxypropanamide from an aqueous reaction mixture. Causality: The intermediate contains a primary amine (pKa ~9.0). At acidic or neutral pH, it exists as a highly water-soluble ammonium salt. Elevating the pH >10.5 shifts the thermodynamic equilibrium entirely to the uncharged free base, enabling efficient partitioning into a moderately polar organic solvent[3].

  • Quenching & Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with deionized water (2 volumes) to prevent inorganic salt precipitation during basification.

  • pH Adjustment (Critical Node): Slowly add 30% (w/w) NaOH solution under continuous stirring.

    • Validation Check: Verify the aqueous layer reaches pH 10.5–11.5 using a calibrated pH meter. Failure to reach pH 10.5 will result in significant yield loss due to incomplete deprotonation.

  • Extraction: Add methylene chloride (CH₂Cl₂, 3 volumes). Invert gently to avoid emulsion formation. Vent the stopcock frequently to release pressure.

  • Phase Separation: Allow the layers to separate for 15 minutes. Collect the lower organic phase. Repeat the extraction twice more with fresh CH₂Cl₂.

    • Validation Check: The organic layer must be visually clear. Cloudiness indicates entrained water, requiring further settling time.

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporation at 35°C, 200 mbar) to yield the isolated intermediate[6].

Protocol B: Isolation and Crystallization of Neutral Amides

Objective: Extract and purify the N-acetylated, neutral derivative (e.g., Lacosamide) from residual impurities. Causality: The target molecule is a neutral diamide. It exhibits moderate lipophilicity but strong hydrogen-bonding capabilities. Ethyl acetate effectively extracts the product, while a subsequent acidic wash selectively removes unreacted basic impurities (e.g., benzylamine) by forcing them into the aqueous phase as salts[4].

  • Extraction: To the aqueous reaction mixture, add ethyl acetate (3 volumes). Agitate vigorously and allow phase separation.

  • Acidic Wash (Impurity Purge): Separate the upper organic layer and wash with 0.1 M Citric Acid solution (1 volume) to neutralize and extract residual basic amines.

    • Validation Check: The aqueous waste wash must register a pH < 3.5. If the pH is higher, unreacted amines remain; repeat the acidic wash[2].

  • Solvent Exchange: Distill off the ethyl acetate under reduced pressure until a viscous oil or crude solid remains[5].

  • Crystallization: Suspend the crude residue in diisopropyl ether (DIPE, 5 volumes). Stir at 0–5°C for 2 hours.

    • Causality: DIPE acts as an anti-solvent. The highly polar amide cannot maintain solvation in the low-polarity ether, driving high-purity crystallization while lipophilic impurities remain dissolved[2].

  • Filtration: Recover the precipitate via vacuum filtration. Wash the filter cake with cold DIPE and dry under vacuum at 40°C to constant weight.

Process Visualization

IsolationWorkflow N1 Crude Aqueous Reaction Mixture N2 pH Adjustment (NaOH to pH 10.5-11.5) N1->N2 N3 Liquid-Liquid Extraction (CH2Cl2 or EtOAc) N2->N3 N4 Phase Separation N3->N4 N5 Organic Phase (Product-Rich) N4->N5 Upper/Lower Layer N6 Aqueous Phase (Waste/Salts) N4->N6 Aqueous Layer N7 Acidic Wash (0.1M Citric Acid) N5->N7 N8 Solvent Evaporation (Reduced Pressure) N7->N8 N9 Crystallization (Diisopropyl Ether Anti-solvent) N8->N9 N10 Purified 3-Methoxypropanamide Derivative N9->N10

Fig 1: Liquid-liquid extraction and crystallization workflow for 3-methoxypropanamide derivatives.

References

  • National Institutes of Health (NIH). "3-Methoxypropanamide | C4H9NO2 | CID 5252481" PubChem Database. URL:[Link]

  • Reddy, M. P., et al. "Process for the preparation of lacosamide." US Patent 8759582B2, Natco Pharma Ltd.
  • World Intellectual Property Organization. "Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide." Patent WO2013072933A2.
  • Der Pharma Chemica. "Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide." Der Pharma Chemica Journal. URL: [Link]

  • Gurunadham G., et al. "New and alternate synthesis of lacosamide." Journal of Chemical and Pharmaceutical Research, 2015, 7(7):1080-1083. URL: [Link]

  • Quick Company (Patent Aggregator). "An Improved Process For The Preparation Of Lacosamide." URL:[Link]

Sources

Application Note: Scalable Batch Production of 3-Methoxypropanamide: Process Optimization and Scale-Up Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

3-Methoxypropanamide (CAS 15438-67-2) is a highly versatile aliphatic amide utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced fine chemicals[1]. This application note details a robust, high-yield scale-up protocol for the batch production of 3-methoxypropanamide via the direct ammonolysis of methyl 3-methoxypropanoate (CAS 3852-09-3)[2]. By transitioning from traditional aqueous ammonia methods to a pressurized methanolic ammonia system, this protocol entirely suppresses hydrolytic side reactions, ensuring an isolated purity of >99.5% at the 10-kg pilot scale.

Mechanistic Grounding: Ester Ammonolysis

The synthesis relies on a nucleophilic acyl substitution mechanism. Ammonia, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, generating a tetrahedral oxyanion intermediate[3]. The subsequent collapse of this intermediate expels methanol as the leaving group, yielding the target amide.

Mechanism Ester Methyl 3-methoxypropanoate (Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate + NH3 NH3 Ammonia (Nucleophile) NH3->Intermediate Product 3-Methoxypropanamide (Target) Intermediate->Product - MeOH MeOH Methanol (Leaving Group) Intermediate->MeOH

Figure 1: Nucleophilic acyl substitution pathway for ester ammonolysis.

Causality in Solvent Selection: Historically, ester ammonolysis has been conducted using aqueous ammonia due to its low cost and ease of handling[]. However, in an aqueous basic environment, competitive ester hydrolysis occurs, leading to the formation of the undesired ammonium 3-methoxypropanoate salt[3]. By utilizing anhydrous 7M ammonia in methanol, water is completely excluded from the system. Methanol not only acts as a solvent but also shifts the equilibrium away from hydrolysis, ensuring absolute chemoselectivity toward amidation[3].

Process Engineering & Scale-Up Causality

Scaling up the amidation of esters presents specific thermodynamic and kinetic challenges that dictate the engineering controls required for batch production.

  • Reactor Design: Direct amidation of esters is notoriously sluggish at ambient temperatures[5]. While heating the reaction to 50°C accelerates the kinetics, it drastically reduces the solubility of ammonia gas (boiling point -33°C). If conducted in an open or loosely sealed vessel, the ammonia off-gasses, stalling the reaction. Therefore, the use of a sealed pressure reactor (autoclave) is mandatory. The sealed system maintains a constant partial pressure of ammonia (typically 4-5 bar at 50°C), driving the reaction to >99% conversion within 12 hours[].

  • Crystallization Thermodynamics: 3-Methoxypropanamide is highly polar and highly soluble in methanol. To isolate the product efficiently, a solvent exchange is necessary. Methyl tert-butyl ether (MTBE) provides moderate solubility at elevated temperatures, while the addition of heptane acts as a strong antisolvent, forcing the amide out of solution during a controlled cooling ramp to yield highly pure, free-flowing crystals.

Quantitative Process Optimization

To establish a scalable and self-validating process, reaction parameters were systematically evaluated. Table 1 demonstrates the critical interplay between temperature, solvent, and ammonia equivalents, while Table 2 outlines the impurity control strategy.

Table 1: Reaction Parameter Optimization

Parameter Set Temperature NH₃ Equivalents Solvent System Conversion (12h) Purity Profile
A (Baseline) 25°C 3.0 eq Methanol 45% (Sluggish) >99.0%
B (Aqueous) 50°C 5.0 eq Water >99% 65.0% (High Hydrolysis)

| C (Optimized) | 50°C | 5.0 eq | Methanol | >99% | >99.5% |

Table 2: Impurity Profile and Control Strategy

Potential Impurity Mechanistic Origin Process Control Strategy
Methyl 3-methoxypropanoate Unreacted starting material IPC monitoring; maintain 4-5 bar NH₃ pressure.
3-Methoxypropanoic acid Ester hydrolysis via water Utilize anhydrous 7M methanolic ammonia[3].

| Residual Methanol | Reaction byproduct / Solvent | Vacuum distillation; rigorous vacuum drying at 40°C. |

10-kg Pilot-Scale Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Progression between phases is strictly gated by In-Process Control (IPC) analytical results, ensuring that scale-up anomalies do not compromise the final batch integrity.

ProcessFlow Step1 1. Reactor Charging Ester + 7M NH3 in MeOH Step2 2. Pressurized Amidation 50°C, 4-5 bar, 12 h Step1->Step2 IPC IPC: GC/FID Analysis Target: <1% Ester Step2->IPC IPC->Step2 Fail (Add Time) Step3 3. Venting & Distillation MeOH Recovery IPC->Step3 Pass Step4 4. Antisolvent Crystallization MTBE / Heptane (0-5°C) Step3->Step4 Step5 5. Filtration & Drying Vacuum Oven (40°C) Step4->Step5 Final 3-Methoxypropanamide >99.5% Purity Step5->Final

Figure 2: Batch scale-up process flow for 3-Methoxypropanamide synthesis.

Phase 1: Reactor Preparation and Charging
  • Ensure the 50 L stainless steel pressure reactor is clean, dry, and pressure-tested to 10 bar. Purge the vessel with nitrogen gas for 15 minutes to displace atmospheric moisture.

  • Charge 10.0 kg (84.6 mol) of methyl 3-methoxypropanoate[2] into the reactor.

  • Carefully charge 30.0 L of 7M Ammonia in Methanol (approx. 210 mol NH₃, ~2.5 equivalents) into the reactor.

    • Engineering Note: The excess ammonia is critical to drive the equilibrium forward and maintain pseudo-first-order kinetics.

Phase 2: Pressurized Reaction
  • Seal the reactor and initiate agitation at 150 RPM.

  • Gradually heat the reactor jacket to achieve an internal temperature of 50°C.

  • Monitor the internal pressure, which will rise to approximately 4.0 - 5.0 bar as the ammonia vaporizes and reaches thermodynamic equilibrium.

  • Maintain the reaction at 50°C for 12 hours.

  • Self-Validating IPC: Sample the reactor via the high-pressure sampling valve. Analyze via GC/FID.

    • Pass Criterion: Methyl 3-methoxypropanoate peak area is <1.0%.

    • Fail Action: If >1.0%, maintain at 50°C for an additional 4 hours and re-sample.

Phase 3: Work-up and Solvent Recovery
  • Once the IPC criterion is met, cool the reactor internal temperature to 20°C.

  • Slowly vent the excess ammonia pressure through a dedicated acidic scrubber system (e.g., 1M H₂SO₄) to neutralize the off-gas.

  • Transfer the reaction mixture to a distillation apparatus. Apply a moderate vacuum (100-150 mbar) and gently heat to 40°C to distill off the methanol solvent and residual ammonia.

    • Engineering Note: Do not exceed 45°C during distillation to prevent thermal degradation or discoloration of the amide product.

Phase 4: Antisolvent Crystallization
  • To the resulting viscous oil, add 15.0 L of Methyl tert-butyl ether (MTBE) and heat to 40°C under reflux until a homogeneous solution is achieved.

  • Slowly add 15.0 L of Heptane (antisolvent) dropwise over 1 hour while maintaining vigorous agitation.

  • Initiate a controlled cooling ramp (0.5°C/min) to bring the mixture down to 0-5°C. Hold at 0-5°C for 4 hours to maximize crystal yield.

Phase 5: Isolation and Drying
  • Discharge the slurry into a filter nutsche and apply vacuum filtration.

  • Wash the filter cake with 5.0 L of cold (0°C) MTBE/Heptane (1:1 v/v) to remove any trace unreacted ester or colored impurities.

  • Transfer the wet cake to a vacuum drying oven. Dry at 40°C under high vacuum (<10 mbar) for 24 hours.

  • Final Validation: Analyze the dried product via quantitative NMR or HPLC. Expected yield: 8.0 - 8.3 kg (92-95%). Purity: >99.5%.

References

  • Title: 3-methoxypropanimidamide — Chemical Substance Information | Source: NextSDS | URL
  • Title: Methyl 3-methoxypropionate = 99 3852-09-3 | Source: Sigma-Aldrich | URL
  • Title: Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis | Source: ACS Omega | URL
  • Title: Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes | Source: PMC | URL
  • Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection | Source: BOC Sciences | URL

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxypropanamide Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methoxypropanamide and its pharmaceutical derivatives (such as the antiepileptic drug Lacosamide). This guide is designed for researchers and drug development professionals to troubleshoot bottlenecks, eliminate racemization, and maximize synthetic yields through validated, mechanistically sound protocols.

Part 1: Troubleshooting FAQs

Q1: We are experiencing significant yield loss and partial racemization (~15%) during the O-methylation of N-protected D-serine using methyl iodide and silver(I) oxide. How can we improve this? Mechanistic Causality: The traditional use of Ag₂O and MeI is not only cost-prohibitive for scale-up but also promotes base-catalyzed enolization. The strong basicity of silver oxide abstracts the alpha-proton, leading to racemization at the chiral center[1]. Protocol Solution: Switch to a Phase Transfer Catalysis (PTC) system. By using1 in a biphasic toluene/aqueous NaOH system, you avoid strong basic conditions in the bulk organic phase[1]. Keeping the temperature strictly between -5 °C and 5 °C suppresses esterification side reactions and preserves chiral integrity, boosting the yield to >90%[2].

Q2: During the amidation step to form (R)-N-benzyl-2-N-Boc-amino-3-methoxypropanamide, we are seeing multiple impurities and low yield. We use isobutyl chloroformate and N-methylmorpholine (NMM). What is going wrong? Mechanistic Causality: The formation of the mixed anhydride is highly exothermic and exquisitely sensitive to the addition rate of the base (NMM). If NMM is added too quickly, localized heating occurs, leading to side reactions such as the direct reaction of isobutyl chloroformate with benzylamine to form isobutyl benzylcarbamate[3]. Protocol Solution: Cool the reaction to between 4[4]. Prolong the addition time of NMM, specifically slowing down the first 1/3 of the addition. This controlled neutralization ensures complete mixed anhydride formation before benzylamine is introduced, reducing impurities to <2.1%[3].

Q3: We are attempting a chemoenzymatic synthesis of 3-methoxypropanamide derivatives via Dynamic Kinetic Resolution (DKR). Our isolated yields are stalling around 50%. How can we push past the kinetic resolution limit? Mechanistic Causality: A standard kinetic resolution (KR) using Candida antarctica Lipase B (CAL-B) caps at 50% yield because the enzyme selectively acylates only one enantiomer of the racemic amine using methyl 3-methoxypropanoate[5]. Protocol Solution: To achieve DKR and push yields above 80%, you must couple the enzymatic acylation with an in situ racemization system. Introduce a6 at 38–40 °C in MTBE[6]. This continuously converts the unreacted (S)-amine back into the racemic pool, allowing CAL-B to eventually acylate the entire material[5].

Q4: After deprotecting the Boc group, the free base (R)-2-amino-N-benzyl-3-methoxypropanamide degrades rapidly, affecting the final acetylation yield. How can we stabilize it? Mechanistic Causality: The free base is prone to intermolecular side reactions, specifically the nucleophilic amino group reacting with the ester or amide groups of adjacent molecules, which severely reduces yield (often dropping to ~27% over two steps)[3]. Protocol Solution: Isolate the intermediate as an achiral acid salt. Treating the reaction mixture with 2[2]. This not only prevents degradation but also enhances chiral purity via selective crystallization. The salt can then be directly acetylated using acetic anhydride and sodium carbonate in a biphasic system[2].

Part 2: Mechanistic Workflows

Workflow Start Boc-D-Serine Methylation O-Methylation Dimethyl Sulfate, TBAB NaOH, Toluene Start->Methylation Intermediate1 (R)-2-N-Boc-amino-3- methoxypropanoic acid Methylation->Intermediate1 Eliminates Ag2O Prevents Racemization Activation Mixed Anhydride Formation Isobutyl Chloroformate, NMM -40°C to -70°C Intermediate1->Activation Amidation Amidation Benzylamine Activation->Amidation Slow NMM addition reduces impurities Product (R)-N-Benzyl-2-N-Boc-amino- 3-methoxypropanamide Amidation->Product Yield >85%

Chemical synthesis workflow for 3-methoxypropanamide precursors highlighting yield optimizations.

DKR_Pathway Substrate Racemic Amine + Methyl 3-methoxypropanoate Enzyme CAL-B (Lipase) MTBE, 38-40 °C Substrate->Enzyme KR Kinetic Resolution (KR) Enzyme->KR Racemization In Situ Racemization (Octanethiol / AIBN) KR->Racemization Unreacted (S)-amine Product Enantiopure 3-Methoxypropanamide KR->Product Acylation of (R)-amine Racemization->KR Recycled to (R)-amine

Chemoenzymatic Dynamic Kinetic Resolution (DKR) pathway for 3-methoxypropanamide synthesis.

Part 3: Quantitative Data & Yield Comparisons

Table 1: O-Methylation Reagent Comparison for 3-Methoxypropanoic Acid Derivatives

MethodReagentsTypical YieldRacemization RiskScalability / Cost
TraditionalAg₂O, MeI~79%High (~15%)Poor (Expensive, heavy metals)
PTC-MediatedMe₂SO₄, TBAB, NaOH>90%Minimal (<1%)Excellent (Low cost, scalable)

Table 2: Impact of NMM Addition Rate on Mixed Anhydride Amidation Purity

NMM Addition ProfileTarget Amide YieldIsobutyl Benzylcarbamate ImpurityUnreacted Boc-D-Serine
Rapid Addition (<10 mins)~75%>5.0%>3.0%
Controlled/Slow Addition (>30 mins)>85%<2.1%<1.1%

Part 4: Validated Experimental Protocols

Protocol A: PTC-Mediated O-Methylation of N-Boc-D-Serine
  • Suspend N-Boc-D-serine (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.04 equiv) in toluene (5 volumes).

  • Cool the suspension to 0–10 °C.

  • Add 20 wt % aqueous NaOH (1.0 equiv) while strictly maintaining the internal temperature at 0–10 °C. Age the mixture for 30 minutes.

  • Cool the mixture further to -5 to 5 °C.

  • Simultaneously add dimethyl sulfate (4.0 equiv) and 50 wt % aqueous NaOH (4.6 equiv) dropwise. Critical: Ensure the internal temperature does not exceed 5 °C to prevent esterification.

  • Stir the biphasic mixture for 20 hours at -5 to 5 °C.

  • Quench with water, separate the aqueous layer, and acidify to isolate (R)-2-N-Boc-amino-3-methoxypropanoic acid.

Self-Validation Check: Perform chiral HPLC on the isolated acid. A successful PTC methylation will yield an enantiomeric excess (ee) of >99%, whereas traditional Ag₂O methods typically show ~85% ee due to base-catalyzed racemization.

Protocol B: Chemoenzymatic DKR Synthesis of 3-Methoxypropanamides
  • In a glass tube, combine the primary racemic amine (1.0 mmol) and methyl 3-methoxypropanoate (1.5 mmol) in MTBE (10 mL).

  • Add molecular sieves 4 Å (1 g) and CAL-B enzyme (200 mg).

  • Introduce octanethiol (1.2 mmol) to the mixture to act as the hydrogen atom transfer agent.

  • Irradiate the mixture at 38–40 °C using a UV apparatus (e.g., 350 nm).

  • Add AIBN (75 mg, 0.55 mmol) portion-wise every 45 minutes to sustain the radical racemization of the unreacted amine.

  • After 3.75 hours of irradiation, switch off the UV and stir at 38 °C for an additional 5 hours.

  • Filter out the enzyme, wash with dichloromethane, and concentrate the filtrate to isolate the enantiopure 3-methoxypropanamide.

Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the starting amine peak coupled with a single product peak for the amide confirms successful DKR. If the reaction stalls at 50% conversion, the radical racemization cycle (AIBN/octanethiol) has failed and requires fresh initiator.

Part 5: References

  • Improved Synthesis and Impurity Identification of (R)-Lacosamide. Organic Process Research & Development - ACS Publications.2

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C. The Journal of Organic Chemistry - ACS Publications.6

  • Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. Google Patents (WO2013072933A2).4

  • Improved synthesis scheme for lacosamide. Google Patents (EP1799635B1).1

Sources

Troubleshooting low solubility of 3-Methoxypropanamide in non-polar solvents

Q3: Will using an aromatic non-polar solvent (like toluene) perform better than an aliphatic one? A3: Yes. While both are strictly non-polar, aromatic solvents like toluene or xylene possess polarizable π -electron clouds. These can engage in weak dipole-induced dipole and π

π5

Part 2: Quantitative Solubility Profiles

To assist in solvent selection, the following table summarizes the expected solubility behavior of 3-Methoxypropanamide based on solvent class and solvation mechanics.

Solvent ClassExample SolventsSolvation Mechanism3-Methoxypropanamide Solubility Profile
Highly Polar / Protic Water, MethanolStrong H-bond donor & acceptorHigh (>100 mg/mL)
Polar Aprotic DMF, DMSOStrong H-bond acceptor, high dielectricHigh
Moderately Polar THF, Ethyl AcetateModerate H-bond acceptorModerate (Requires agitation/heat)
Non-Polar Aromatic Toluene, Xylene π -interaction, weak induced dipoleLow (Requires co-solvent or heat)
Non-Polar Aliphatic Hexane, HeptaneVan der Waals forces onlyPractically Insoluble

Part 3: Experimental Troubleshooting Protocols

Every protocol described here is designed as a self-validating system to ensure you can empirically verify the success of your solubility optimization.

Protocol A: Co-Solvent Mediated Dissolution Workflow

Objective: Achieve a homogeneous solution of 3-Methoxypropanamide in a predominantly non-polar bulk solvent without compromising reaction kinetics.

  • Baseline Dispersion: Weigh the required mass of 3-Methoxypropanamide into a dry, inert-gas-purged reaction vessel. Add the target volume of the primary non-polar solvent (e.g., toluene).

  • Thermal Agitation: Heat the suspension to 10–15°C below the boiling point of the non-polar solvent while stirring vigorously (500–800 rpm). Causality: Thermal energy weakens the solid-state amide-amide hydrogen bonds, lowering the energy barrier for dissolution.

  • Titration of Co-solvent: If the solid persists, begin dropwise addition of a polar aprotic co-solvent (e.g., THF). Causality: The ether oxygen in THF acts as a competitive H-bond acceptor for the -NH2 protons, breaking self-association[3].

  • Equilibration: Allow 5 minutes of stirring between additions to prevent over-shooting the required polarity. Record the final volume fraction of the co-solvent used.

  • Self-Validation Step: Cool the solution slowly to the target reaction temperature. If precipitation (crashing out) occurs, the co-solvent fraction must be marginally increased, or the reaction must be run at an elevated temperature.

Protocol B: Gravimetric Solubility Determination

Objective: Quantify the exact solubility limit (mg/mL) in your optimized solvent mixture to prevent unexpected precipitation during scale-up[6].

  • Saturation: Add a known excess of 3-Methoxypropanamide to 10 mL of the target solvent system in a sealed, temperature-controlled vial.

  • Equilibration: Stir the suspension at the target operating temperature for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the mixture rapidly through a 0.22 µm PTFE syringe filter (pre-warmed if operating above room temperature) to completely remove undissolved solute.

  • Evaporation & Calculation: Transfer exactly 5.0 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under reduced pressure (rotary evaporation followed by high vacuum). Weigh the residual solid to calculate the precise concentration in mg/mL.

Part 4: Logical Workflows & Mechanisms (Visualizations)

SolubilityTroubleshootingStart3-MethoxypropanamideInsoluble in Non-Polar SolventCheckTempCan the reaction tolerateelevated temperatures?Start->CheckTempHeatIncrease Temperature(Thermal Disruption of H-Bonds)CheckTemp->Heat YesCheckCosolventCan the reaction toleratepolar aprotic co-solvents?CheckTemp->CheckCosolvent NoHeat->CheckCosolvent FailsSuccessHomogeneous Solution AchievedHeat->Success Solves issueAddCosolventTitrate THF or EtOAc(H-Bond Acceptor Solvation)CheckCosolvent->AddCosolvent YesDerivatizeConsider Transient Masking(e.g., N-protection)CheckCosolvent->Derivatize NoAddCosolvent->Derivatize FailsAddCosolvent->Success Solves issueDerivatize->Success

Caption: Logical decision tree for troubleshooting 3-Methoxypropanamide solubility in non-polar media.

MechanismAmide1Amide(Solid)Amide2Amide(Solid)Amide1->Amide2 Strong H-Bonds(Insoluble)CosolventPolar AproticCo-solvent (THF)Amide1->Cosolvent AdditionSolvatedAmideSolvated Amide(Monomer)Cosolvent->SolvatedAmide H-Bond AcceptorDisrupts Lattice

Caption: Mechanism of polar aprotic co-solvents disrupting the solid-state amide-amide hydrogen bond network.

References

  • PubChem (National Institutes of Health) - 3-Methoxypropanamide | C4H9NO2 | CID 5252481 Physical and Chemical Properties. Available at:[Link]

  • Patsnap - Aromatic Compounds vs Amides: Solubility Challenges and Temperature-Dependent Optimization. Available at: [Link]

  • Auburn University - Principles of Drug Action 1: Amide Solubility and Dipole Interactions. Available at:[Link]

  • Chemistry Stack Exchange - Solubility of Amides: Internal Hydrogen Donors and Acceptors. Available at: [Link]

Optimizing reaction temperature and pressure for 3-Methoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methoxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-Methoxypropanamide, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the preparation of 3-Methoxypropanamide.

  • Potential Cause 1: Incomplete Reaction

    • Explanation: The amidation of an ester like methyl 3-methoxypropionate with ammonia is a reversible equilibrium-driven process.[1] Insufficient reaction time or suboptimal temperature can lead to a low conversion of the starting material.

    • Troubleshooting Steps:

      • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[] Continue the reaction until the starting material is consumed or the product concentration plateaus.

      • Increase Reaction Temperature: Gradually increase the reaction temperature. For the related synthesis of 3-methoxypropylamine from 3-methoxypropanol and ammonia, temperatures in the range of 120–220 °C have been reported.[3] A similar range can be a good starting point for optimization. However, be mindful that excessively high temperatures can lead to side reactions and degradation.[1]

      • Removal of Byproducts: The reaction produces methanol as a byproduct. Removing methanol, for instance by using a Dean-Stark trap or applying a vacuum, can shift the equilibrium towards the product side, thereby increasing the yield.[1]

  • Potential Cause 2: Suboptimal Pressure

    • Explanation: For reactions involving gaseous reagents like ammonia, pressure is a critical parameter. Insufficient pressure can lead to a low concentration of the dissolved aminating agent in the reaction mixture, resulting in a slow or incomplete reaction.

    • Troubleshooting Steps:

      • Increase System Pressure: Based on the synthesis of the related 3-methoxypropylamine, pressures in the range of 0.3–1.5 MPa (approximately 3 to 15 atmospheres) can be effective.[3] Carefully and incrementally increase the pressure within the safety limits of your reactor system.

      • Ensure a Sealed System: Verify that your reaction setup is properly sealed to maintain the desired pressure throughout the reaction.

  • Potential Cause 3: Catalyst Inactivity or Absence

    • Explanation: While the direct amidation of esters can proceed without a catalyst, the reaction is often slow. The use of a suitable catalyst can significantly enhance the reaction rate.[4]

    • Troubleshooting Steps:

      • Introduce a Catalyst: Consider using a Lewis acid catalyst, such as iron(III) chloride, which has been shown to be effective in the direct amidation of esters.[4]

      • Check Catalyst Quality: If a catalyst is already in use, ensure it has not been deactivated by moisture or other impurities.

Issue 2: Presence of Significant Impurities in the Final Product

The purity of 3-Methoxypropanamide is crucial for its downstream applications. The formation of impurities can often be traced back to the reaction conditions or the purity of the starting materials.

  • Potential Cause 1: Side Reactions due to High Temperature

    • Explanation: Elevated temperatures, while potentially increasing the reaction rate, can also promote the formation of byproducts. In syntheses involving methoxy groups, side reactions like the formation of dimethoxypropane have been observed in related processes.[5]

    • Troubleshooting Steps:

      • Optimize Temperature: Systematically study the effect of temperature on the purity of your product. A slightly lower temperature with a longer reaction time might yield a cleaner product.

      • Analytical Monitoring: Use GC-MS or LC-MS to identify the structure of the impurities.[6][7] Understanding the nature of the byproduct can provide clues about the side reaction pathway and how to mitigate it.

  • Potential Cause 2: Incomplete Reaction or Unreacted Starting Materials

    • Explanation: As mentioned in the low yield section, an incomplete reaction will leave unreacted starting materials, such as methyl 3-methoxypropionate, in your final product.

    • Troubleshooting Steps:

      • Drive the Reaction to Completion: Employ the strategies mentioned earlier (extending reaction time, increasing temperature/pressure, removing byproducts) to ensure maximum conversion of your starting materials.

      • Purification: If complete conversion is not feasible, implement a robust purification strategy, such as distillation or recrystallization, to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-Methoxypropanamide.

Q1: What are the typical starting materials for the synthesis of 3-Methoxypropanamide?

The most common and direct route involves the reaction of an alkyl 3-methoxypropionate, typically methyl 3-methoxypropionate, with ammonia.[1]

Q2: What are the recommended starting ranges for temperature and pressure?

Based on analogous reactions, a starting temperature range of 120-220 °C and a pressure range of 0.3-1.5 MPa are recommended for initial optimization studies.[3] It is crucial to optimize these parameters for your specific reaction setup and scale.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by withdrawing small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) .[] These methods allow for the quantification of both the disappearance of the starting material and the formation of the product.

Q4: What are some potential byproducts I should look out for?

Potential byproducts can include unreacted starting materials and products from side reactions. In the context of related syntheses, impurities such as (R)-N-Benzyl-2-acetamido-3-hydroxypropanamide (Desmethyl Lacosamide) have been identified, suggesting that demethylation could be a potential side reaction.[6] Therefore, monitoring for the presence of 3-hydroxypropanamide is advisable.

Q5: What analytical techniques are suitable for determining the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

  • GC-MS is well-suited for identifying and quantifying volatile impurities.

  • HPLC with a suitable detector (e.g., UV or MS) is excellent for analyzing non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product and identify major impurities.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale/Reference
Temperature120 - 220 °CBased on analogous synthesis of 3-methoxypropylamine.[3]
Pressure0.3 - 1.5 MPaBased on analogous synthesis of 3-methoxypropylamine.[3]
Reactant Molar Ratio (Ammonia:Ester)>1:1An excess of ammonia can help drive the equilibrium towards the product.
CatalystNone or Lewis Acid (e.g., FeCl₃)Catalyst can improve reaction rate but requires optimization.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Methoxypropanamide

  • Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge, add methyl 3-methoxypropionate.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

  • Charging Ammonia: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully introduce a measured amount of anhydrous liquid ammonia.

  • Reaction: Seal the reactor completely and gradually heat it to the desired temperature (e.g., starting at 150 °C) with vigorous stirring. The pressure will increase as the temperature rises. Monitor the internal temperature and pressure throughout the reaction.

  • Monitoring: Periodically and carefully take aliquots (if the reactor setup allows) to monitor the reaction progress by GC or HPLC.

  • Work-up: After the reaction is complete (as determined by the disappearance of the starting ester), cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation and Purification: Transfer the crude product from the reactor. The product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: GC-MS Method for Purity Analysis

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impurities Detected check_completion Is the reaction going to completion? start->check_completion check_impurities Are there significant impurities? check_completion->check_impurities Yes extend_time Extend Reaction Time check_completion->extend_time No analyze_impurities Identify Impurities (GC-MS, LC-MS) check_impurities->analyze_impurities Yes success Successful Synthesis check_impurities->success No optimize_temp_pressure Optimize Temperature and Pressure (e.g., 120-220°C, 0.3-1.5 MPa) remove_byproducts Consider Byproduct Removal (e.g., Methanol) optimize_temp_pressure->remove_byproducts extend_time->optimize_temp_pressure check_catalyst Evaluate Catalyst Use remove_byproducts->check_catalyst check_catalyst->success adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., lower temp) analyze_impurities->adjust_conditions purify_product Purify Product (Distillation/Recrystallization) adjust_conditions->purify_product purify_product->success

Caption: A general troubleshooting workflow for optimizing 3-Methoxypropanamide synthesis.

References

  • BenchChem. (2025). Unveiling the Purity Profile: A Comparative Guide to Process-Related Impurities of Lacosamide.
  • Popa, M. (2021, April 14). Why did my amide syntesis does not work?
  • NIST. (n.d.). Propanamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kiatkittipong, W., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
  • Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
  • Improved Synthesis and Impurity Identification of (R)-Lacosamide. (n.d.).
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Kiatkittipong, W., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
  • ChemicalBook. (2025, July 14). (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1.
  • Reddit. (2021, October 20).
  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
  • Rajendran, N., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry.
  • Kim, H., et al. (2020). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Food Science and Biotechnology.
  • Academia.edu. (n.d.). Kinetics of the aminolysis and hydrolysis of alkyl nitrites: Evidence for an orbital controlled mechanism.
  • Pharmaffiliates. (n.d.). Lacosamide-impurities.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • Popa, M. (2021, April 14). Why did my amide syntesis does not work?
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. (2025, August 5).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Lavayssiere, M., et al. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv.
  • Moshapo, P. T., et al. (2020). Solvent-Free Iron(III)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Lee, J. G., et al. (2017). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food Hygiene and Safety.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amine catalyzed intramolecular imidization of alkyl and aryl phthalamates.
  • Google Patents. (n.d.). CN113816869A - Preparation method of lacosamide process impurities.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-(3-Methoxyphenoxy)propane.
  • Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. (2026, February 9).
  • Chauhan, P., et al. (2018). A validated stability indicating RP-HPLC method for the determination of lacosamide and its related impurities in parenteral dosage form. World Journal of Pharmaceutical Research.
  • BenchChem. (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
  • Pace, V., et al. (2019). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters.
  • Boyd, A. W., et al. (2018). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry.
  • Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) [Video]. YouTube.
  • PubMed. (1983). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC).
  • Shevelev, S. A., et al. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules.
  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (2025, May 13).
  • Tivanello, R., et al. (2020). Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil. Journal of Food Science.

Sources

Preventing hydrolysis and degradation of 3-Methoxypropanamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxypropanamide (and its structural derivatives). Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies to prevent degradation, understand hydrolytic pathways, and implement self-validating stability assays.

Part 1: Understanding the Degradation Mechanisms (FAQ)

Q: Why is 3-Methoxypropanamide prone to degradation despite the inherent stability of the amide bond? A: Amide bonds are thermodynamically robust due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character[1]. However, their kinetic stability is compromised under specific environmental conditions. In 3-Methoxypropanamide, degradation occurs via two primary causal pathways:

  • Hydrolysis (Major Pathway): Catalyzed by aqueous acid or base.

    • Acidic Hydrolysis: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, attacking the carbon. Subsequent proton transfer makes the nitrogen a better leaving group (as ammonia or an amine), cleaving the bond[2].

    • Basic Hydrolysis: Hydroxide ions (OH⁻) directly attack the carbonyl carbon. Although the amide ion (–NH₂) is a poor leaving group, the reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid[1].

  • Oxidative Cleavage (Minor Pathway): The ether linkage (methoxy group) is susceptible to auto-oxidation in the presence of UV light and oxygen, forming reactive hydroperoxides.

Degradation_Pathways A 3-Methoxypropanamide (Intact Molecule) B Acidic/Basic Hydrolysis (H2O, H+/OH-, Heat) A->B Moisture / pH Extremes C Oxidative Degradation (O2, Light, Radicals) A->C Auto-oxidation D 3-Methoxypropanoic Acid + Ammonia B->D Amide Cleavage E Hydroperoxides & Cleavage Products C->E Ether Oxidation

Degradation pathways of 3-Methoxypropanamide via hydrolysis and oxidation.

Part 2: Storage & Handling Troubleshooting

Q: What are the optimal storage conditions to prevent hydrolysis and maintain a >99% purity profile over 12 months? A: The causality of degradation is directly linked to moisture (which enables hydrolysis) and thermal energy (which provides the activation energy for cleavage). To effectively arrest degradation, implement the following storage parameters[3]:

  • Temperature Control: Store strictly at 2–8°C (Cold-chain). Lowering the temperature decreases the kinetic energy available to surpass the hydrolysis activation barrier.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). This displaces ambient oxygen and atmospheric moisture, simultaneously preventing ether auto-oxidation and amide hydrolysis.

  • Photoprotection: Utilize tightly sealed, amber glass vials to block UV light, mitigating the photo-oxidation of the methoxy group.

Quantitative Stability Profile

The following table summarizes the expected degradation behavior of 3-Methoxypropanamide derivatives under standard ICH Q1A(R2) forced degradation conditions[4]:

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl24h @ 60°C15 – 20%3-Methoxypropanoic acid
Basic Hydrolysis 0.1 M NaOH24h @ 60°C25 – 30%3-Methoxypropanoic acid
Neutral Hydrolysis HPLC Water48h @ 60°C< 2%N/A
Oxidative Stress 3% H₂O₂24h @ 25°C< 5%Minor hydroperoxides
Thermal Stress Solid State7 days @ 70°C< 1%N/A
Photolytic Stress UV/Vis Light1.2M lux hours< 1%N/A

Part 3: Self-Validating Stability Testing Protocol

Q: How can we validate the stability of our specific 3-Methoxypropanamide formulation in-house? A: You must implement a self-validating forced degradation (stress testing) protocol. This ensures that your analytical method is "stability-indicating"—meaning it can successfully resolve the intact parent compound from its degradation products without co-elution interference[4].

Step-by-Step Methodology: Forced Degradation & LC-MS Analysis
  • Preparation of Stock Solution: Accurately weigh 10.0 mg of 3-Methoxypropanamide and dissolve it in 10.0 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock solution.

  • Induction of Hydrolytic Stress:

    • Acidic: Transfer 1.0 mL of the stock to a borosilicate glass vial. Add 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for exactly 24 hours.

    • Basic: Transfer 1.0 mL of the stock to a separate vial. Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for exactly 24 hours.

  • Reaction Quenching (Critical Self-Validating Step): To prevent ongoing degradation while samples wait in the autosampler queue, neutralize the acidic sample with 1.0 mL of 0.1 M NaOH, and the basic sample with 1.0 mL of 0.1 M HCl.

    • Causality: By arresting the pH-driven hydrolysis, you validate that the degradation profile strictly represents the targeted 24-hour stress window, eliminating false positives caused by post-stress degradation.

  • Chromatographic Separation: Inject 10 µL of the quenched sample onto a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 1.0 mL/min.

  • Detection & Quantification: Utilize a Photodiode Array (PDA) detector at 210 nm coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive mode. Calculate the peak area ratio of the intact parent mass ([M+H]⁺) versus the degradation product mass.

Analytical_Workflow S1 1. Sample Prep (1 mg/mL in ACN) S2 2. Stress Induction (Acid/Base/Heat) S1->S2 S3 3. Quenching (Neutralization) S2->S3 S4 4. LC-MS Analysis (C18, Gradient) S3->S4 S5 5. Data Output (Peak Integration) S4->S5

Step-by-step analytical workflow for forced degradation stability testing.

Part 4: Advanced Troubleshooting

Q: We are observing a peak at [M+18] in our mass spectrometer after 3 months of storage. What is happening? A: An increase in mass corresponding to +18 Da typically indicates the addition of water (H₂O), confirming that amide hydrolysis has occurred. This yields the corresponding carboxylic acid (3-methoxypropanoic acid) and releases ammonia[2]. If your formulation is aqueous, ensure the pH is strictly buffered to a neutral range (pH 6.5 - 7.5). Both hydronium and hydroxide ions act as potent catalysts for this cleavage, so any drift in pH during storage will exponentially accelerate the degradation rate.

References

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base". 2

  • LibreTexts Chemistry. "21.7: Chemistry of Amides". 1

  • BLD Pharm. "196601-69-1 | (R)-2-Amino-N-benzyl-3-methoxypropanamide Storage Conditions". 3

  • Researcher.life. "IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LACOSAMIDE BY LIQUID-CHROMATOGRAPHY/TIME-OF-FLIGHT MASS SPECTROMETRIC...".4

Sources

Technical Support Center: Navigating the Challenges of 3-Methoxypropanamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to overcoming the complexities of cross-coupling reactions involving 3-Methoxypropanamide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges posed by sterically hindered secondary amides. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve successful and efficient cross-coupling outcomes. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure the reliability of your experimental work.

Introduction: The Intricacies of 3-Methoxypropanamide Cross-Coupling

3-Methoxypropanamide, while a valuable building block, presents a significant challenge in transition-metal-catalyzed cross-coupling reactions. The steric hindrance arising from the methoxy group at the β-position of the amide nitrogen can significantly impede the approach of the catalyst and the coupling partners, leading to low yields or reaction failure. Furthermore, the inherent stability of the amide bond requires specific catalytic systems to achieve efficient activation and cleavage of the N-C bond.[1] This guide will equip you with the knowledge and strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of 3-Methoxypropanamide so challenging?

A1: The primary difficulty lies in the steric hindrance created by the methoxy group on the alkyl chain of the amide. This steric bulk can interfere with several key steps in the catalytic cycle, including the oxidative addition of the catalyst to the coupling partner and the subsequent reductive elimination to form the desired product.[2] Additionally, the resonance stability of the amide bond makes its cleavage a significant energetic barrier to overcome.[3]

Q2: What are the most effective catalytic systems for the cross-coupling of sterically hindered secondary amides like 3-Methoxypropanamide?

A2: Palladium-based catalysts, particularly those with bulky, electron-rich N-heterocyclic carbene (NHC) ligands, have shown great promise in the cross-coupling of sterically hindered amides.[4][5] Nickel-based catalytic systems are also emerging as a powerful and more economical alternative, demonstrating high efficiency in the cross-coupling of amides with various coupling partners.[3] Copper-catalyzed systems, especially for amidation reactions, can also be effective under milder conditions.[6]

Q3: How does the choice of ligand impact the success of the reaction?

A3: The ligand plays a pivotal role in modulating the steric and electronic properties of the metal center. For sterically hindered substrates like 3-Methoxypropanamide, bulky ligands are often necessary to promote the formation of a monoligated active species, which is more reactive in the oxidative addition step.[7] The concept of a "steric match" between the ligand and the substrate is crucial for optimal catalytic activity.[4]

Q4: What is the role of the base in these cross-coupling reactions?

A4: The base is essential for the deprotonation of the amide, which is often a prerequisite for its participation in the catalytic cycle. The choice of base can significantly influence the reaction outcome. Strong, non-nucleophilic bases are typically employed. However, for substrates with base-sensitive functional groups, weaker bases may be necessary, which might require higher reaction temperatures.[8]

Q5: What are the common side reactions to watch out for?

A5: A major side reaction to consider when working with alkyl-substituted amides is β-hydride elimination. This process can compete with the desired reductive elimination, leading to the formation of undesired byproducts and reduced yield of the target molecule.[2] Other potential side reactions include homocoupling of the starting materials and decomposition of the catalyst.

Troubleshooting Guide

Problem 1: Low or No Conversion
Potential Cause Diagnostic Check Proposed Solution
Inefficient Catalyst Activation Analyze a small aliquot of the reaction mixture by TLC or LC-MS at an early time point. No product formation suggests a problem with catalyst activation.Ensure all reagents and solvents are anhydrous and degassed. Use a well-defined, air- and moisture-stable precatalyst. Consider a brief pre-activation step of the catalyst with the ligand before adding the substrates.[9]
Steric Hindrance Inhibiting Oxidative Addition If trace amounts of product are observed, the issue might be a slow oxidative addition step.Switch to a catalyst with a bulkier, more electron-rich ligand. For palladium catalysis, consider ligands like IPr or other bulky NHC ligands.[4] For nickel catalysis, IPr has also proven effective.[3] Increasing the catalyst loading may also be beneficial.
Incorrect Base Selection The pKa of the chosen base may be too low for efficient deprotonation of the amide.Switch to a stronger, non-nucleophilic base. If the substrate is base-sensitive, a careful screening of milder bases in combination with higher temperatures is recommended.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Problem 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Proposed Solution
β-Hydride Elimination Characterize the major byproduct. If it corresponds to a product of β-hydride elimination, this is the likely cause.Employ ligands that favor reductive elimination over β-hydride elimination. Often, bulkier ligands can help. Lowering the reaction temperature may also disfavor this side reaction.[2]
Homocoupling The presence of symmetrical dimers of the starting materials points to homocoupling.This can be caused by a high catalyst concentration or overly high temperatures. Reduce the catalyst loading and/or the reaction temperature.
Catalyst Decomposition Formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.Ensure strict inert atmosphere conditions. Use high-purity reagents and solvents. Some ligands are known to stabilize the catalyst more effectively; consider switching to a more robust ligand.

Visualizing the Catalytic Cycle and Steric Effects

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. Below are diagrams illustrating a generic catalytic cycle for a Suzuki-Miyaura cross-coupling of an amide and the concept of steric hindrance at the metal center.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Ar-X Ar-X R-B(OR')2 R-B(OR')2 Base Base Ar-R Ar-R

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Steric Hindrance cluster_less_hindered Less Hindered Substrate cluster_more_hindered More Hindered Substrate (e.g., 3-Methoxypropanamide) Pd_L Pd(L) Substrate_A Substrate Pd_L->Substrate_A Easy Approach Pd_L2 Pd(L) Substrate_B Substrate Pd_L2->Substrate_B Hindered Approach Bulky_Group Steric Bulk Substrate_B->Bulky_Group

Sources

Technical Support Center: Crystallization & Purification of 3-Methoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high chiral and chemical purity in 3-methoxypropanamide derivatives—most notably (R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) and its precursors—is a critical bottleneck.

This guide synthesizes field-proven insights to help you navigate the thermodynamic and kinetic challenges of purifying these functionalized amino acid derivatives. We focus on the causality behind solvent selection, salt formation, and phase separation to ensure your protocols are robust, scalable, and self-validating.

Process Visualization

The following diagram outlines the optimized downstream workflow for isolating the pure (R)-enantiomer from a crude reaction mixture.

PurificationWorkflow N1 Crude 3-Methoxypropanamide (Mixture of Enantiomers) N2 Phosphate Salt Formation (H3PO4 in Acetone) N1->N2 Purge (S)-enantiomer N3 Neutralization & Extraction (Na2CO3, CH2Cl2/H2O) N2->N3 Free base generation N4 N-Acetylation (Acetic Anhydride, 10-20°C) N3->N4 Acetylation N5 Solvent Exchange & Crystallization (EtOAc) N4->N5 Remove DCM N6 Pure Crystalline Amide (>99% ee) N5->N6 Gradient Cooling

Workflow for the purification and crystallization of 3-methoxypropanamide derivatives.

Step-by-Step Methodologies

Protocol A: Chiral Resolution and Purification via Phosphate Salt Formation

Causality & Mechanism: Direct crystallization of the free base often fails to adequately purge the undesired (S)-enantiomer or over-methylated byproducts. By reacting the crude amine with an achiral acid (phosphoric acid), the difference in solubility between the enantiomeric salts is maximized in a polar aprotic solvent, allowing the desired (R)-enantiomer to selectively precipitate[1].

  • Dissolution: Suspend crude (R)-2-amino-N-benzyl-3-methoxypropanamide (1.0 equiv) in acetone (approx. 6.5 volumes) at 0–10 °C[1].

  • Acid Addition: Dropwise add 85 wt % phosphoric acid (5.0 equiv) while maintaining the temperature[1].

  • Heating: Warm the mixture to 40 °C and stir continuously for 6 hours to ensure complete thermodynamic salt formation[1].

  • Gradient Cooling: Slowly cool the mixture to 0–5 °C using a controlled gradient.

    • Self-Validation Check: A thick white suspension should form during this cooling phase, indicating successful supersaturation and selective precipitation[1].

  • Isolation: Stir at 0–5 °C for an additional 2 hours, then filter the suspension. Wash the filter cake with cold acetone and dry under vacuum[1].

Protocol B: N-Acetylation and Final Crystallization

Causality & Mechanism: Dichloromethane (DCM) is an excellent solvent for the acetylation reaction due to its high solubility for the free base, but it is a remarkably poor solvent for crystallization. A deliberate solvent swap to ethyl acetate (EtOAc) or diisopropyl ether is required to induce controlled crystallization without oiling out[2],[1].

  • Neutralization: Combine the phosphate salt (1.0 equiv) with Na₂CO₃ (1.0 equiv) in a biphasic mixture of water and DCM (1:2 volume ratio). Stir for 30 minutes[1].

  • Phase Separation: Extract the organic (DCM) phase and cool to 0–5 °C[1].

  • Acetylation: Slowly add acetic anhydride (1.0 equiv) to the organic phase. Stir at 10–20 °C for 2 hours[1].

    • Self-Validation Check: Perform TLC or HPLC; the primary amine peak should be completely consumed.

  • Washing: Wash the organic phase sequentially with 8% aqueous NaHCO₃ and deionized water to remove acetic acid byproducts[1].

  • Solvent Swap: Distill off the DCM under reduced pressure. Add ethyl acetate (or diisopropyl ether) and heat to 50–55 °C until a homogeneous solution is achieved[2],[3].

  • Anti-solvent Addition (Optional): Slowly add n-heptane while maintaining heating until the cloud point is reached[3].

  • Crystallization: Cool the mixture slowly to 10 °C. Filter the resulting crystals and dry under vacuum to yield the highly pure (R)-2-acetamido-N-benzyl-3-methoxypropanamide[3].

Quantitative Data: Solvent Selection Matrix

Understanding the thermodynamic role of your solvent at each stage is critical to preventing yield loss and impurity carryover.

Process StepSolvent SystemReagent / CatalystYield / Purity ImpactMechanistic Role
N-Boc Protection WaterNaOH / Boc₂O>90% YieldEliminates need for organic solvents; aqueous alkali accelerates reaction[4].
O-Methylation Toluene / WaterDimethyl Sulfate / TBABHigh RegioselectivityBiphasic system with phase transfer catalyst prevents over-methylation[1].
Salt Formation AcetonePhosphoric Acid (85%)>99% Chiral PurityAchiral acid selectively precipitates the (R)-enantiomer[1].
Crystallization Ethyl Acetate / n-HeptaneNone>70% Yield, High PurityEtOAc dissolves impurities; n-heptane acts as an anti-solvent to force precipitation[3].
Crystallization Diisopropyl EtherNoneHigh YieldAlternative to EtOAc; provides excellent crystalline morphology and low toxicity[2].

Troubleshooting Guide & FAQs

Q1: Why does the final product oil out instead of forming distinct crystals during cooling? A1: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent system. In the synthesis of 3-methoxypropanamide derivatives, this is almost always caused by residual monomethylated or dimethylated byproducts from the O-methylation step, which severely depress the crystallization point[1].

  • Solution: Ensure strict temperature control during the cooling phase (e.g., gradient cooling from 50 °C to 10 °C). If oiling out occurs, reheat the mixture until homogeneous, add a small amount of seed crystals, and cool at a slower rate (0.1 °C/min). Utilizing ethyl acetate or diisopropyl ether instead of highly polar solvent mixtures prevents phase separation[2].

Q2: How do I minimize O-methylation byproducts during the synthesis of the methoxypropanamide core? A2: The deprotonation of the C(2)-H and the alcoholic hydroxyl group must be perfectly balanced. If the base is too strong, racemization or over-methylation occurs; if too weak, methylation fails[1].

  • Solution: Protect the amino group (e.g., using a Boc group) prior to methylation. Perform the reaction in a biphasic system (toluene/water) using a phase transfer catalyst like tetrabutylammonium bromide (TBAB). Carefully control the addition of dimethyl sulfate and aqueous NaOH at -5 to 5 °C to ensure high regioselectivity[1].

Q3: What is the most effective way to resolve the chiral purity of the intermediate amine? A3: Relying solely on the final crystallization of the acetamido derivative may not sufficiently purge the (S)-enantiomer, and chiral chromatography is notoriously difficult to scale[5].

  • Solution: Form an intermediate salt using an achiral acid. Reacting the crude (R)-2-amino-N-benzyl-3-methoxypropanamide with 85 wt% phosphoric acid in acetone at 40 °C, followed by gradient cooling to 0-5 °C, selectively precipitates the (R)-enantiomer phosphate salt, leaving the (S)-enantiomer and other impurities safely dissolved in the mother liquor[1].

Q4: Can I use water as a solvent for the N-Boc protection step to avoid organic solvents entirely? A4: Yes. The N-protection of D-serine (the precursor to the 3-methoxypropanamide core) can be performed entirely in an aqueous alkali medium (e.g., sodium hydroxide in water) at 0-30 °C using Boc anhydride. This eliminates the need for water-soluble organic solvents like THF or dioxane, making the process significantly greener and preventing solvent-induced side reactions[4],[3].

References

  • US8759582B2 - Process for the preparation of lacosamide Source: Google Patents URL
  • Improved Synthesis and Impurity Identification of (R)
  • WO 2011/015617 A1 - Process for the preparation of lacosamide Source: WIPO / Googleapis URL
  • WO2011095995A1 - A process for the preparation of lacosamide Source: Google Patents URL
  • EP 3519382 B1 - AN IMPROVED PROCESS FOR THE PREPARATION OF LACOSAMIDE Source: European Patent Office URL

Sources

Validation & Comparative

NMR Spectroscopy Validation of 3-Methoxypropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxypropanamide ( C4​H9​NO2​ ) is a critical aliphatic amide intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the anticonvulsant drug Lacosamide. For drug development professionals and synthetic chemists, the unambiguous structural validation of this intermediate is a mandatory quality control gateway.

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the right instrumentation for this validation. Historically, high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers were the absolute standard. Today, modern benchtop NMR systems utilizing advanced permanent magnets present a compelling, cost-effective alternative. This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (60 MHz) NMR platforms for the structural validation of 3-Methoxypropanamide, providing field-proven methodologies, experimental causality, and comparative data.

Experimental Design & Causality

Before initiating any spectroscopic analysis, the experimental parameters must be engineered to create a self-validating system. For 3-Methoxypropanamide, the structural features include a terminal methoxy group, an aliphatic ethylene bridge, and a primary amide.

The Causality of Solvent Selection

A common pitfall in amide NMR analysis is the use of protic deuterated solvents (e.g., D2​O or CD3​OD ). Protic solvents facilitate rapid deuterium exchange with the −NH2​ protons, causing the amide signals to broaden into the baseline or disappear entirely.

Expert Choice: We utilize DMSO−d6​ (Dimethyl sulfoxide-d6). As a strongly polar, aprotic solvent, DMSO−d6​ acts as a hydrogen-bond acceptor, locking the amide protons in place and significantly slowing their exchange rate. This allows the −NH2​ protons to be observed as distinct, broad singlets, which is critical for confirming the integrity of the amide bond.

Analytical Workflow

Workflow Prep Sample Preparation (DMSO-d6) Split Instrument Selection Prep->Split Benchtop Benchtop NMR (60 MHz) Routine QA/QC Split->Benchtop Rapid Assay HighField High-Field NMR (600 MHz) Deep Elucidation Split->HighField High Resolution Process Data Processing (Phase & Baseline Correction) Benchtop->Process HighField->Process Validate Structural Validation (Integration & Assignment) Process->Validate

Comparative NMR workflow for 3-Methoxypropanamide structural validation.

Step-by-Step Methodologies

To ensure reproducibility, the following protocols establish a self-validating baseline for both instrument classes.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 20 mg of 3-Methoxypropanamide (for 1H analysis) or 50-75 mg (for 13C analysis to overcome lower sensitivity).

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube. Ensure the sample depth is exactly 4-5 cm to guarantee optimal magnetic field homogeneity during shimming.

Step 2: Instrument-Specific Acquisition

Protocol A: High-Field NMR (600 MHz Superconducting Magnet)

  • Tuning & Matching: Perform automated tuning and matching for both 1H and 13C channels to maximize power transfer.

  • 1H Parameters: 8 scans, 30° flip angle, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 1.0 s.

  • 13C Parameters: 256 scans, power-gated decoupling (to retain Nuclear Overhauser Effect enhancements), AQ of 1.0 s, and a D1 of 5.0 s . Causality note: The extended D1 is critical because the quaternary amide carbonyl carbon (~173 ppm) has a long longitudinal relaxation time ( T1​ ). A short D1 would artificially attenuate this peak, failing the structural validation.

Protocol B: Benchtop NMR (60 MHz Permanent Magnet)

  • Shimming: Execute a 1D gradient shim protocol. Because benchtop systems lack superconducting stability, temperature regulation (typically internal stabilization at 30°C) must equilibrate for 5 minutes prior to shimming.

  • 1H Parameters: 16 to 32 scans (to compensate for lower intrinsic sensitivity), AQ of 4.0 s, D1 of 2.0 s.

  • 13C Parameters: 1024 to 2048 scans. Causality note: The dispersion at 60 MHz is compressed. Extended signal averaging (taking 2-4 hours) is required to pull the low-gamma 13C signals out of the noise floor.

Step 3: Data Processing

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; LB = 1.0 Hz for 13C ) prior to Fourier Transformation. Perform manual zero-order phase correction and a polynomial baseline correction to ensure integration values reflect true quantitative proton ratios.

Comparative Data & Performance Analysis

The structural validation relies on confirming four distinct proton environments and four distinct carbon environments.

Table 1: Expected Chemical Shift Assignments in DMSO−d6​

Data synthesized from established aliphatic amide chemical shift libraries.

PositionFunctional Group 1H Shift (ppm)Multiplicity & Integration 13C Shift (ppm)
1 −C(=O)NH2​ ~6.80, ~7.30Broad singlets (2H)~173.0
2 −CH2​−C=O ~2.30Triplet (2H)~36.5
3 −O−CH2​− ~3.55Triplet (2H)~68.2
4 CH3​−O− ~3.25Singlet (3H)~58.0

Note on Amide Protons: In DMSO−d6​ , the restricted rotation around the C−N partial double bond often resolves the −NH2​ group into two distinct broad singlets (one proton syn to the carbonyl oxygen, one anti).

Table 2: Product Performance Comparison (Benchtop vs. High-Field)
Performance MetricBenchtop NMR (60-90 MHz)High-Field NMR (400-600 MHz)
Spectral Dispersion Compressed (0.3 ppm signal width)Exceptional (0.03 ppm signal width)
1H Acquisition Time ~2 - 5 minutes< 1 minute
13C Acquisition Time ~2 - 4 hours (Requires >0.5 M conc.)~15 - 30 minutes
Infrastructure Needs Standard bench, 110/220V powerLiquid Helium, Liquid Nitrogen, dedicated room
Capital & Operating Cost Low capital, near-zero operating costHigh capital, high recurring cryogen costs
Optimal Use Case At-line QA/QC, Reaction MonitoringComplex impurity profiling, strict regulatory filings

Verdict on Performance: For the routine validation of a small, relatively simple molecule like 3-Methoxypropanamide, Benchtop NMR is highly capable . The 1H spectrum presents minimal overlap, meaning the 60 MHz dispersion is sufficient to resolve the methoxy singlet from the methylene triplets. However, if the sample contains trace structurally similar impurities (e.g., unreacted starting materials in Lacosamide synthesis), the High-Field system is mandatory due to its superior resolving power and sensitivity.

2D NMR: The Ultimate Self-Validating Framework

To elevate the trustworthiness of the assignment—especially when differentiating the two methylene groups (Positions 2 and 3)—we employ 2D NMR techniques.

Logic H1 1D 1H NMR COSY 2D COSY (H-H Coupling) H1->COSY HSQC 2D HSQC (C-H Correlation) H1->HSQC C13 1D 13C NMR C13->HSQC Val Unambiguous Assignment COSY->Val Vicinal HSQC->Val Direct

Logical framework for 2D NMR structural elucidation of aliphatic amides.
  • COSY (Correlation Spectroscopy): Validates the vicinal coupling. The triplet at ~2.30 ppm will show a cross-peak exclusively with the triplet at ~3.55 ppm, proving the −CH2​−CH2​− connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This unambiguously links the ~3.25 ppm proton singlet to the ~58.0 ppm carbon, validating the terminal methoxy group without relying solely on empirical shift predictions. While High-Field systems can run an HSQC in 10 minutes, Benchtop systems may require overnight acquisitions for heteronuclear 2D experiments.

References

  • National Center for Biotechnology Information (PubChem). "3-Methoxypropanamide | C4H9NO2 | CID 5252481". PubChem Database. Link

  • ACS Publications. "Improved Synthesis and Impurity Identification of (R)-Lacosamide". Organic Process Research & Development.Link

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1". Oxford Instruments Blog. Link

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments Blog. Link

  • Technology Networks. "Benchtop NMR Breaks New Ground". Analysis & Separations. Link

GC-MS Analysis of 3-Methoxypropanamide: A Comparison Guide of Ionization Techniques and Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when analyzing low-molecular-weight, highly polar aliphatic amides. 3-Methoxypropanamide (C₄H₉NO₂, MW: 103.12 g/mol ) is a critical structural motif and forced degradation product of several modern antiepileptic drugs, most notably Lacosamide [1]. Whether you are conducting stability-indicating assays or performing therapeutic drug monitoring (TDM) [2], selecting the correct gas chromatography-mass spectrometry (GC-MS) methodology is paramount.

This guide objectively compares the performance of standard Electron Ionization (EI) against Chemical Ionization (CI) for the structural elucidation of 3-Methoxypropanamide, details its exact fragmentation mechanisms, and provides a self-validating experimental protocol.

Performance Comparison: EI-Quadrupole vs. CI-TOF MS

Standard 70 eV EI imparts excessive internal energy to small molecules, often obliterating the molecular ion. For 3-Methoxypropanamide, the [M]∙+ at m/z 103 is typically weak or entirely absent in standard quadrupole systems. Conversely, soft ionization techniques like Chemical Ionization (CI) coupled with Time-of-Flight (TOF) mass spectrometry preserve the pseudo-molecular ion, which is critical for definitive identification.

Table 1: Analytical Platform Comparison for 3-Methoxypropanamide
Analytical ParameterStandard EI-Quadrupole MSHigh-Resolution CI-TOF MS
Ionization Energy 70 eV (Hard Ionization)Low Energy (Soft Ionization via Methane/Isobutane)
Molecular Ion Presence Weak to Absent (m/z 103)Strong [M+H]+ (m/z 104)
Primary Utility NIST Library matching, structural fingerprintingExact mass determination, empirical formula confirmation
Sensitivity (LOD) ~1.0 - 5.0 ng/mL< 0.5 ng/mL
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)
Chromatographic Speed Standard (3-5 Hz scan rate)Ultrafast (>50 Hz scan rate), ideal for sharp peaks

Mechanistic Fragmentation Pattern (EI-MS)

Understanding the causality behind a mass spectrum allows for confident structural assignment even when library matches are ambiguous. Under 70 eV EI, the ionization of 3-Methoxypropanamide preferentially removes an electron from either the ether oxygen or the amide nitrogen, triggering predictable alpha-cleavages [3].

  • Ether Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen results in the loss of the amide radical ( ⋅CH2​−CO−NH2​ , 58 Da), leaving the highly stable oxonium ion [CH3​−O=CH2​]+ at m/z 45 .

  • Neutral Loss of Methanol: A diagnostic rearrangement leads to the expulsion of neutral methanol (32 Da), generating the [C3​H5​NO]∙+ fragment at m/z 71 .

  • Amide Alpha-Cleavage: Cleavage adjacent to the carbonyl group yields the [CH2​−CO−NH2​]+ ion at m/z 58 .

Table 2: Quantitative EI-MS Fragmentation Data
m/z RatioIon AssignmentTypical Relative AbundanceMechanistic Origin
103 [M]∙+ < 5%Intact molecular ion (often absent)
87 [M−NH2​]+ 15%Loss of amine radical
71 [M−CH3​OH]∙+ 40%Neutral loss of methanol
58 [CH2​−CO−NH2​]+ 65%Alpha-cleavage at the amide group
45 [CH3​−O=CH2​]+ 100% (Base Peak)Alpha-cleavage at the ether group
Fragmentation Pathway Visualization

G M 3-Methoxypropanamide [M]•+ m/z 103 F1 [M - CH3OH]•+ m/z 71 M->F1 Neutral Loss of Methanol (-32 Da) F2 [CH3-O=CH2]+ m/z 45 (Base Peak) M->F2 Alpha-cleavage at Ether (-58 Da) F3 [CH2-CO-NH2]+ m/z 58 M->F3 Alpha-cleavage at Amide (-45 Da) F4 [M - NH2]+ m/z 87 M->F4 Loss of Amine Radical (-16 Da)

GC-MS EI fragmentation pathway of 3-Methoxypropanamide detailing primary alpha-cleavages.

Self-Validating Experimental Protocol

Primary amides exhibit strong hydrogen bonding, which causes severe peak tailing on non-polar GC columns. To counteract this, derivatization (silylation) is highly recommended. The following step-by-step protocol incorporates a self-validating system using an internal standard (ISTD) and procedural blanks to guarantee data trustworthiness.

Phase 1: Sample Preparation & Derivatization

Causality: Silylation replaces the active N-H protons with Trimethylsilyl (TMS) groups, eliminating hydrogen bonding, lowering the boiling point, and ensuring sharp, symmetrical chromatographic peaks.

  • Spiking: Aliquot 100 µL of the sample extract into a deactivated glass autosampler vial. Add 10 µL of the Internal Standard (e.g., 3-Methoxypropanamide-d3 at 10 µg/mL).

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Any residual moisture will quench the derivatization reagent.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes.

  • Validation Check: Concurrently prepare a "Procedural Blank" (solvent + ISTD + derivatization reagents) to rule out artifactual peaks from reagent impurities.

Phase 2: GC Separation Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness. Causality: The arylene phase provides optimal selectivity for polar-functionalized aliphatic chains while minimizing column bleed.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

Phase 3: MS Acquisition (EI Mode)
  • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Ionization: 70 eV Electron Ionization.

  • Scan Mode: Full scan from m/z 40 to 400 for structural elucidation. For high-sensitivity quantitation, switch to Selected Ion Monitoring (SIM) targeting m/z 45, 71, and the silylated molecular fragments.

References

  • Zhou, N., et al. "Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS." Acta Chromatographica, AKJournals, 2019. 1

  • Contin, M., et al. "Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide." MDPI, 2021. 2

  • Choi, D., et al. "Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels." Journal of Medicinal Chemistry, ACS Publications, 2014.3

Sources

Comprehensive Comparison Guide: Catalytic Efficiencies in the Synthesis of 3-Methoxypropanamide Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Clarification

As a Senior Application Scientist, I frequently encounter a critical nomenclature overlap in drug development literature. It is imperative to clarify that 3-methoxypropanamide analogues —most notably the blockbuster anticonvulsant (R)-Lacosamide—are not catalysts themselves. Rather, they are highly valuable Active Pharmaceutical Ingredients (APIs) and the products of complex catalytic workflows.

For researchers and drug development professionals, the true metric of interest is the catalytic efficiency of the synthetic methodologies employed to manufacture these chiral analogues [1]. This guide objectively compares the three leading catalytic pathways used in the industry—Phase-Transfer Catalysis (PTC), Transition-Metal Asymmetric Hydrogenation, and Biocatalytic Dynamic Kinetic Resolution (DKR)—providing experimental data and self-validating protocols to guide your process chemistry decisions.

Comparative Analysis of Catalytic Pathways

Pathway A: Phase-Transfer Catalysis (PTC)

PTC is the current industry standard for the scalable production of 3-methoxypropanamide APIs. By utilizing Tetrabutylammonium bromide (TBAB), this pathway enables the selective O-methylation of N-Boc-D-serine.

  • Mechanistic Advantage: TBAB acts as a phase-transfer agent that shuttles hydroxide ions into the organic phase. This drastically accelerates the O-methylation rate, allowing it to outcompete unwanted base-catalyzed racemization at the α-chiral center [1].

  • Drawback: Requires the handling of highly toxic dimethyl sulfate (Me₂SO₄).

Pathway B: Transition-Metal Asymmetric Hydrogenation

This method utilizes chiral rhodium or ruthenium complexes (e.g., Rh-BINAP) to perform asymmetric hydrogenation on enamide precursors [2].

  • Mechanistic Advantage: Boasts excellent Turnover Frequencies (TOF) and high intrinsic enantioselectivity without the need for chiral pool starting materials.

  • Drawback: Bottlenecked by the high cost of precious metals, trace metal contamination in the final API, and the operational hazards of high-pressure hydrogen gas at scale.

Pathway C: Biocatalytic Dynamic Kinetic Resolution (DKR)

DKR employs enzymes such as Candida antarctica Lipase B (CAL-B) in tandem with a transition-metal racemization catalyst [3].

  • Mechanistic Advantage: This chemoenzymatic approach resolves racemic amines into enantiopure 3-methoxypropanamides at mild temperatures (38–40 °C). It represents the greenest alternative with the lowest E-factor.

  • Drawback: Typically exhibits lower space-time yields and slower reaction kinetics compared to traditional chemical catalysis.

Quantitative Data Presentation

The following table summarizes the catalytic efficiency and scalability metrics of the three primary methodologies based on recent process chemistry optimizations.

Catalytic PathwayCatalyst TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Scalability (E-factor)Primary Limitation
Phase-Transfer Catalysis TBAB (Phase-Transfer)4.0 mol %92>99.9*Excellent (Low)Requires toxic Me₂SO₄
Asymmetric Hydrogenation Rh-BINAP (Transition Metal)0.1 - 0.5 mol %8895 - 98Good (Medium)High cost of precious metals
Biocatalytic DKR CAL-B (Enzymatic)5.0 w/w %8197Moderate (Very Low)Slower reaction kinetics

*Note: >99.9% ee in the PTC route is typically achieved post-reaction via chiral salt resolution (e.g., using phosphoric acid) to upgrade the optical purity [1].

Workflow Visualization

CatalyticPathways SM Starting Material (e.g., D-Serine / Enamide) PTC Phase-Transfer Catalysis (TBAB / NaOH) SM->PTC O-Methylation TM Transition Metal Catalysis (Rh-BINAP / H2) SM->TM Asymmetric Hydrogenation Enz Biocatalysis (DKR) (CAL-B Lipase) SM->Enz Kinetic Resolution Int1 O-Methylated Intermediate PTC->Int1 Int2 Chiral Amino Acid Derivative TM->Int2 Int3 Resolved Chiral Amine Enz->Int3 API (R)-3-Methoxypropanamide Analogue (Lacosamide) Int1->API Amidation & Acetylation Int2->API Amidation Int3->API Acylation

Fig 1: Comparison of catalytic workflows for synthesizing 3-methoxypropanamide analogues.

Experimental Protocol: TBAB-Catalyzed O-Methylation

To ensure a self-validating system, the following protocol details the Phase-Transfer Catalysis (PTC) route [1], explicitly outlining the causality behind each procedural step to guarantee reproducibility and safety.

Objective: Enantioselective synthesis of the O-methylated 3-methoxypropanamide precursor.

Step 1: Biphasic System Initialization

  • Action: Suspend 1.0 equiv of N-Boc-D-serine and 0.04 equiv of TBAB in toluene (5 volumes) and cool the reactor to 0–10 °C.

  • Causality: Toluene provides an inert organic phase. TBAB is essential as it forms a lipophilic ion pair with the substrate, facilitating its solubility and reactivity in the organic layer. Cooling is critical to prevent exothermic degradation of the Boc protecting group.

Step 2: Primary Deprotonation

  • Action: Slowly add 1.0 equiv of 20 wt% NaOH (aq) while strictly maintaining the internal temperature at 0–10 °C. Age the mixture for 30 minutes.

  • Causality: The medium-intensity base deprotonates the carboxylic acid. The 30-minute aging period ensures the complete formation of the carboxylate salt before the alkylating agent is introduced, which prevents unwanted esterification side-reactions.

Step 3: Catalytic O-Methylation

  • Action: Simultaneously add 4.0 equiv of Me₂SO₄ and 4.6 equiv of 50 wt% NaOH (aq) dropwise at -5 to 5 °C. Stir vigorously for 20 hours.

  • Causality: Me₂SO₄ is a potent electrophile. The continuous addition of strong base (50% NaOH) drives the formation of the alkoxide intermediate. TBAB efficiently shuttles the hydroxide ions across the phase boundary, accelerating the O-methylation rate so that it vastly outcompetes any base-catalyzed racemization.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction with water (3 volumes). Allow the layers to settle, then separate and retain the organic phase.

  • Causality: Water safely hydrolyzes any unreacted, highly toxic Me₂SO₄ into benign methyl sulfate salts. These salts, along with inorganic byproducts, partition into the aqueous layer, leaving the highly pure O-methylated intermediate isolated in the organic phase.

References

  • Improved Synthesis and Impurity Identification of (R)
  • Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C Source: The Journal of Organic Chemistry - ACS Publications URL

FTIR Spectral Analysis of 3-Methoxypropanamide Functional Groups: A Comparative Guide to ATR vs. Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxypropanamide (CAS 15438-67-2) is a versatile functionalized amide and a critical structural motif in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Lacosamide[1]. Accurate spectroscopic characterization of its primary amide and aliphatic ether functional groups is essential for quality control, synthetic verification, and formulation stability testing.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission FTIR techniques. By detailing the causality behind spectral shifts and providing self-validating experimental protocols, this guide empowers analytical scientists to optimize their spectroscopic workflows for functionalized aminoamides.

Theoretical Framework: Spectral Signatures of 3-Methoxypropanamide

The structural integrity of 3-Methoxypropanamide is defined by two primary functional domains: the amide linkage and the methoxy ether group. Based on established spectroscopic data for functionalized aminoamides and structural analogs[2][3], the theoretical FTIR assignments are:

  • Amide N-H Stretching : Exhibits a distinct doublet or broadened peak in the 3280–3330 cm⁻¹ region[2][4]. This broadening is caused by extensive intermolecular hydrogen bonding in the solid crystalline state.

  • Amide I Band (C=O Stretch) : A strong, sharp peak typically observed between 1633 cm⁻¹ and 1656 cm⁻¹ [2][4]. The exact wavenumber is highly sensitive to the crystalline hydrogen-bonding network.

  • Amide II Band (N-H Bend & C-N Stretch) : Appears prominently around 1520–1550 cm⁻¹ [4].

  • Aliphatic Ether (C-O-C Asymmetric Stretch) : A sharp, definitive band in the fingerprint region at 1106–1137 cm⁻¹ [4][5].

  • Aliphatic C-H Stretching : Found in the 2825–3062 cm⁻¹ range, confirming the propyl backbone[4].

Comparative Analysis: ATR-FTIR vs. KBr Transmission

While both techniques probe the same fundamental vibrational modes, their differing optical mechanics yield distinct performance profiles when analyzing solid 3-Methoxypropanamide.

ParameterATR-FTIR (Diamond Crystal)KBr Transmission (Pellet)
Optical Mechanism Evanescent wave penetrating the sample surface (0.5–2 µm depth).Direct transmission of the IR beam through a bulk sample matrix.
Sample Preparation None. Direct application of solid powder onto the crystal.Extensive. Requires precise grinding with anhydrous KBr and pressing at ~10-12 tons[6].
Peak Shifts (Causality) Peaks shift slightly to lower wavenumbers (e.g., C=O at ~1630 cm⁻¹) due to anomalous dispersion and wavelength-dependent penetration depth.True absorption maxima (e.g., C=O at 1635 cm⁻¹). No depth-related shifting[3].
Moisture Interference Minimal. The sample is analyzed as-is, reducing hygroscopic water uptake from the environment.High. KBr is highly hygroscopic; absorbed water creates a broad artifact at ~3400 cm⁻¹, obscuring the N-H stretch.
Relative Sensitivity Lower at high wavenumbers (N-H stretch region) due to shallower beam penetration at shorter wavelengths.Uniform sensitivity across the entire mid-IR spectrum (4000–400 cm⁻¹).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every spectral acquisition must function as a self-validating system. The following methodologies detail the exact steps required to yield research-grade data.

Protocol A: ATR-FTIR Workflow (Routine Screening)

Causality Focus: A diamond crystal is selected over ZnSe because solid amides require high clamping pressure to eliminate air gaps. Air gaps drastically reduce the interaction between the sample and the evanescent wave, leading to poor signal-to-noise ratios.

  • System Validation : Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Perform a background scan (air). The baseline must be flat, with ambient CO₂ (2350 cm⁻¹) and H₂O vapor digitally subtracted by the system.

  • Sample Application : Deposit ~2-5 mg of solid 3-Methoxypropanamide directly onto the center of the crystal.

  • Pressure Application : Engage the pressure anvil. Self-Validation Step: Monitor the real-time spectral preview. Continue applying pressure (typically 50-80 N) until the Amide I peak (~1635 cm⁻¹) maximizes and stabilizes. If the peak intensity drops, the crystal may be overloaded.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

  • Data Correction : Apply an ATR correction algorithm within the spectrometer software to normalize band intensities, compensating for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (High-Resolution Elucidation)

Causality Focus: The refractive index of KBr closely matches many organic solids, minimizing light scattering. However, the grinding process must be vigorous to reduce the 3-Methoxypropanamide particle size below the wavelength of IR light (<2 µm) to prevent the "Christiansen effect" (asymmetric peak distortion).

  • Matrix Preparation : Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use to eliminate the 3400 cm⁻¹ water band artifact.

  • Milling : Combine 1-2 mg of 3-Methoxypropanamide with 100 mg of anhydrous KBr in an agate mortar. Triturate vigorously for 3-5 minutes[6].

  • Pelletizing : Transfer the homogeneous mixture to a 13 mm die. Apply a vacuum to remove entrapped air, then press at 10-12 tons of pressure for 3 minutes[6]. Self-Validation Step: The resulting pellet must be visually transparent or highly translucent. Opacity indicates moisture absorption or insufficient grinding, which will cause a severely sloping baseline.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans, using a blank KBr pellet as the background.

Mechanistic Workflow

FTIR_Workflow Start 3-Methoxypropanamide Solid Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) - No Prep - Surface Analysis Decision->ATR Rapid Screening KBr KBr Transmission - Pellet Prep - Bulk Analysis Decision->KBr High Resolution ATR_Step Apply to Crystal & Clamp at 50-80 N ATR->ATR_Step KBr_Step Triturate with KBr & Press at 10-12 Tons KBr->KBr_Step Data Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Step->Data KBr_Step->Data Analysis Functional Group ID (Amide: ~1635 cm⁻¹) (Ether: ~1137 cm⁻¹) Data->Analysis

Fig 1: Decision matrix and experimental workflow for FTIR analysis of 3-Methoxypropanamide.

Data Interpretation & Causality

When interpreting the spectra obtained from both methods, researchers must account for physical optics. In KBr transmission, the N-H stretch (~3286 cm⁻¹) will appear sharp and highly resolved, provided the KBr was properly dried[2]. If a broad, sweeping shoulder appears at 3400 cm⁻¹, the protocol has failed its self-validation (moisture contamination), and the pellet must be remade.

Conversely, in ATR-FTIR, the N-H stretch will inherently appear weaker relative to the Amide I and Ether bands (1635 cm⁻¹ and 1137 cm⁻¹). This is not a chemical anomaly, but a physical one: the penetration depth of the IR beam ( dp​ ) is directly proportional to the wavelength. At 3286 cm⁻¹ (shorter wavelength), the beam penetrates less deeply into the 3-Methoxypropanamide crystal than at 1137 cm⁻¹ (longer wavelength), resulting in a lower relative absorbance for the amine group. Understanding this causality prevents misinterpretation of the compound's structural integrity during routine screening.

References

  • Lacosamide - USP-NF Source: United States Pharmacopeia (uspnf.com) 1

  • FT-IR spectrums of lacosamide, Eudragit E100, LCM-E100 (3:1), LCM-E100 (1:1) and LCM-E100 (1:3) Source: ResearchGate 2

  • Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles Source: National Institutes of Health (PMC) 3

  • Preparation of Oral Controlled Release Tablets of Lacosamide and In-Vitro Evaluation Source: Anveshana's International Publication 6

  • Design, Development & Evaluation of Fast Dissolving Tablet of Lacosamide Source: International Journal of Innovative Drug Discovery (ijidd.com) 5

  • New and Alternate Synthesis of Lacosamide Source: Journal of Chemical and Pharmaceutical Research (jocpr.com) 4

Sources

Safety Operating Guide

3-Methoxypropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and rigorous logistical planning is just as critical as the chemical syntheses we perform. 3-Methoxypropanamide (and its functionalized derivatives) is a highly valuable intermediate, most notably utilized in the synthesis of the anticonvulsant active pharmaceutical ingredient (API) Lacosamide[1][2]. However, its pharmacological potency and nitrogenous chemical structure demand strict adherence to specialized handling and disposal protocols.

Standard organic waste procedures are insufficient for this class of compounds. This guide provides a self-validating, mechanistic blueprint for the proper operational handling and disposal of 3-Methoxypropanamide to ensure regulatory compliance and laboratory safety.

Quantitative Hazard & Physicochemical Data

Before initiating any workflow, personnel must understand the physicochemical properties that dictate the compound's behavior in the waste stream. 3-Methoxypropanamide and its benzyl derivatives present specific toxicological and environmental hazards[3][4].

Property / Hazard Parameter3-Methoxypropanamide (Base)(R)-2-Amino-N-benzyl-3-methoxypropanamide
CAS Number 15438-67-2[4]196601-69-1
Molecular Formula C₄H₉NO₂C₁₁H₁₆N₂O₂[1]
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]Acute Tox. 3 (Oral), Eye Irrit. 2A[3]
Primary Target Organs Respiratory system, Central Nervous System (Narcotic effects)[4]Gastrointestinal tract, Central Nervous System[3]
Transport Classification Unregulated (if non-toxic)UN2811 (Toxic solid, organic, n.o.s.), Class 6.1[3]
Environmental Fate Leaches into groundwater[5]Leaches into groundwater[5]

Operational Handling & Decontamination Workflow

To prevent the generation of unmanageable waste, handling procedures must be optimized for containment. The following protocol integrates mechanistic reasoning with self-validating checkpoints.

Step 1: Environmental Isolation & PPE Validation
  • Action: Don double-layered nitrile gloves, a chemical-resistant lab coat, and tight-fitting safety goggles. All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm[3].

  • Mechanistic Rationale: 3-Methoxypropanamide powders pose a significant inhalation risk, leading to narcotic effects and respiratory tract irritation (STOT SE 3)[4]. Standard latex gloves offer poor resistance to amide penetration; nitrile provides a superior steric and chemical barrier.

  • Validation Checkpoint: Perform a visual smoke test at the sash edge before opening the chemical container to confirm negative pressure containment. Perform a positive-pressure inflation test on both pairs of nitrile gloves to ensure zero micro-tears.

Step 2: Reagent Transfer and Spill Prevention
  • Action: Use anti-static weigh boats and grounded spatulas for all solid transfers.

  • Mechanistic Rationale: Benzyl derivatives of 3-methoxypropanamide can be highly flammable when dispersed as airborne dusts. Static discharge from standard plastic spatulas can provide the activation energy required to ignite these particulates.

  • Validation Checkpoint: Verify the grounding cable connection to the analytical balance using a multimeter (resistance must read < 10 ohms).

Step-by-Step Disposal Procedures

Because 3-Methoxypropanamide is a nitrogen-containing organic compound that resists standard municipal water treatment and leaches into groundwater[5], it requires a highly controlled destruction pathway.

Procedure A: Solid Waste Segregation & Incineration Preparation
  • Action: Collect all unreacted powder, contaminated weigh boats, PPE, and empty packaging into a clearly labeled, sealable polyethylene hazardous waste drum. Offer this surplus to a licensed professional waste disposal service.

  • Mechanistic Rationale: The mandated disposal method for this compound is high-temperature incineration[5]. Polyethylene containers burn cleanly without generating additional halogenated toxins, unlike PVC containers.

  • Validation Checkpoint: Ensure the RCRA waste manifest explicitly lists "Amide/Nitrogenous Organic Waste" to alert the disposal facility of the specific combustion requirements.

Procedure B: High-Temperature Incineration (Facility-Level Execution)
  • Action: The licensed contractor must burn the material in a chemical incinerator equipped with an afterburner and an alkaline scrubber.

  • Mechanistic Rationale: Combustion of 3-methoxypropanamide generates highly toxic nitrogen oxides ( NOx​ ) due to the amide nitrogen. The afterburner ensures complete oxidation of the carbon skeleton (preventing unburned VOC release), while the alkaline scrubber neutralizes the acidic NOx​ gases before they can be released into the atmosphere.

  • Validation Checkpoint: Facility Continuous Emissions Monitoring Systems (CEMS) must verify that scrubber effluent pH remains stable and NOx​ levels are below local EPA thresholds before the destruction batch is certified complete.

Procedure C: Aqueous & Solvent Waste Management
  • Action: Consolidate aqueous washes or solvent mixtures containing the compound into dedicated, chemically compatible carboys. Never dispose of these solutions down the municipal drain [5].

  • Mechanistic Rationale: 3-Methoxypropanamide is environmentally persistent. If introduced to the sewer, it bypasses standard municipal wastewater microbial filtration and leaches directly into groundwater reserves, posing an ecological toxicity hazard[5].

  • Validation Checkpoint: Perform a pH check of the aqueous waste carboy (maintain between pH 6–8) to prevent unintended acid/base-catalyzed hydrolysis or gas evolution during transport.

Waste Segregation & Disposal Logic

The following diagram illustrates the strict logistical pathways required to maintain compliance and environmental safety when disposing of 3-Methoxypropanamide.

G N1 3-Methoxypropanamide Waste Generation N2 Primary Segregation (Class II Fume Hood) N1->N2 N3 Solid Waste (Powders, PPE, Vials) N2->N3 Dry/Contaminated N4 Liquid Waste (Aqueous/Solvent) N2->N4 Solutions/Rinses N5 Chemical Incinerator (T > 1000°C) N3->N5 Direct Feed N7 Licensed Waste Contractor (RCRA Compliant) N4->N7 Drum Accumulation N8 Municipal Sewer (Groundwater Risk) N4->N8 STRICTLY PROHIBITED N6 Gas Scrubber & Afterburner (NOx Neutralization) N5->N6 Exhaust Gas N7->N5 Transport

Fig 1: Logical workflow for 3-Methoxypropanamide waste segregation and compliant disposal.

Emergency Spill & Decontamination Protocol

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and facility contamination.

  • Evacuation & Isolation: Evacuate personnel from the immediate area. For large spills, responders must wear a self-contained breathing apparatus (SCBA).

  • Dry Collection: Sweep up the solid using non-sparking tools. Do not use water initially.

    • Mechanistic Rationale: Wetting the powder before collection causes the amide to adhere to surfaces or penetrate porous flooring, exponentially complicating the decontamination process.

  • Secondary Decontamination: Only after all visible solid is removed and placed in a hazardous waste container should the spill site be washed with soap and plenty of water.

  • Validation Checkpoint: Swab the spill area post-cleanup and use a UV-Vis spectrophotometer or Thin-Layer Chromatography (TLC) against a known standard to confirm the absolute absence of residual amide.

References

  • SAFETY DATA SHEET - LGC Standards , LGC Standards. 3

  • 3-methoxypropanamide — Chemical Substance Information , NextSDS. 4

  • (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 , PubChem. 1

  • (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide , SVAK Life Sciences. 2

  • MSDS of (R)-2-amino-N-benzyl-3-methoxypropanamide , Capot Chemical Co.,Ltd. Link

  • Lacosamide Injection, USP Safety Data Sheet , Fresenius Kabi USA. 5

Sources

Comprehensive Safety & PPE Protocol for Handling 3-Methoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Operational Safety, PPE Causality, and Disposal Logistics

Mechanistic Hazard Profile & Causality

3-Methoxypropanamide (CAS 15438-67-2) and its complex derivatives—ranging from active pharmaceutical intermediates like (R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide to advanced PEGylated linkers like Amine-Tri(3-methoxypropanamide-PEG23-Azide)—are critical building blocks in modern drug development and bioconjugation. While the base compound is primarily a localized irritant, its structural derivatives often exhibit amplified toxicity and reactivity.

Understanding the chemical behavior of these compounds is essential for selecting appropriate Personal Protective Equipment (PPE). According to the, the base compound presents three primary hazards[1]:

  • H315 (Skin Irritation): The amide functional group can interact with epidermal proteins, causing localized inflammation[1].

  • H319 (Serious Eye Irritation): Direct contact with ocular mucosa leads to rapid irritation and potential corneal damage[1].

  • H335 (Respiratory Irritation): As a crystalline solid or fine powder, aerosolized particles can severely irritate the upper respiratory tract[1].

Furthermore, when working with functionalized derivatives, the hazard profile expands. Azide-linked PEG compounds introduce click-chemistry reactivity[2], while certain benzyl-substituted amides are classified under UN2811 as Toxic Solids, Organic, n.o.s., requiring stringent precautions against systemic toxicity[3].

Quantitative Hazard Data & PPE Selection

To build a self-validating safety system, every piece of PPE must be directly linked to a specific mechanistic hazard. The following table summarizes the required protective equipment and the underlying causality for handling 3-Methoxypropanamide and its derivatives.

Exposure RouteHazard ManifestationRequired PPEMechanistic Rationale
Dermal H315: Skin Irritation; Systemic toxicity for derivatives[1][3]Double nitrile gloves, standard laboratory coatNitrile provides broad-spectrum resistance against aliphatic amides, preventing epidermal protein interaction and systemic absorption[1][3].
Ocular H319: Serious Eye Irritation[1]Tight-fitting chemical safety gogglesPrevents fine crystalline dust or accidental solvent splashes from contacting vulnerable ocular mucosa[2].
Inhalation H335: Respiratory Irritation; Toxic if inhaled[1][3]Chemical fume hood; N95/P100 respirator (if outside hood)Aerosolized powders can deeply penetrate the respiratory tract. Fume hoods ensure particle capture before inhalation occurs[2].

Step-by-Step Operational Workflows

As a Senior Application Scientist, I emphasize that safety is not just about wearing the right gear; it is about executing self-validating procedural workflows.

Workflow A: Safe Handling and Reagent Transfer
  • Engineering Control Validation: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm)[2]. Causality: 3-Methoxypropanamide powder can easily aerosolize; verifying airflow ensures the primary engineering control is actively mitigating the H335 inhalation hazard.

  • PPE Donning Sequence: Don a standard laboratory coat, followed by tight-fitting safety goggles. Apply a pair of inner nitrile gloves, followed by an outer pair of chemical-resistant nitrile gloves[2]. Causality: Double-gloving ensures that if the outer glove is contaminated during chemical transfer, the inner glove protects the skin during the doffing process.

  • Material Transfer: Using an anti-static spatula, carefully weigh the solid 3-Methoxypropanamide inside the fume hood. Avoid rapid movements that generate air currents.

  • Solvent Dissolution: If preparing a stock solution, slowly add the appropriate solvent (e.g., water or methanol) to the pre-weighed solid. Cap the vial immediately after dissolution to prevent solvent evaporation and secondary inhalation hazards.

  • Doffing & Surface Decontamination: Remove the outer gloves by peeling them inside out and dispose of them in a designated hazardous waste bin. Wipe down the balance and fume hood surface with a damp paper towel to capture any microscopic dust[2].

Workflow B: Emergency Spill Response & Decontamination
  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized powder[2].

  • Containment via Inert Absorption: Do not dry-sweep the powder, as this exacerbates the inhalation hazard. Instead, cover the spill with damp sand or a similar inert absorbent material[2]. Causality: The moisture physically binds the fine crystalline powder, preventing it from becoming airborne.

  • Collection: Using non-sparking tools, sweep up the sand-chemical mixture and place it into a tightly closed, chemically compatible container[2].

Exposure Response Pathway

In the event of accidental exposure, immediate and targeted action is required. Follow the logic pathway below to mitigate injury.

G Start Suspected Exposure to 3-Methoxypropanamide Assess Assess Exposure Route Start->Assess Skin Dermal Contact (H315 Hazard) Assess->Skin Eye Ocular Contact (H319 Hazard) Assess->Eye Inhale Inhalation (H335 Hazard) Assess->Inhale SkinAction Remove Contaminated PPE Wash with Soap & Water (15 min) Skin->SkinAction EyeAction Flush at Eyewash Station Separate Eyelids (15 min) Eye->EyeAction InhaleAction Move to Fresh Air Monitor Respiration Inhale->InhaleAction Medical Seek Immediate Medical Attention SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 1: Emergency response and decontamination pathway for 3-Methoxypropanamide exposure.

Waste Management & Disposal Plan

Improper disposal of 3-Methoxypropanamide and its derivatives can lead to environmental contamination and regulatory violations.

  • Segregation: Do not mix 3-Methoxypropanamide waste with strong oxidizing agents, as this can trigger hazardous combustion[2].

  • Primary Containment: Store all collected spill materials, contaminated PPE, and residual chemical in tightly closed, clearly labeled secondary containment vessels[2].

  • Environmental Precautions: Do not allow the material to enter drains, water courses, or the general municipal waste stream[2].

  • Final Disposal: Arrange for disposal as special hazardous waste. This must be executed by a licensed disposal company in strict consultation with your local waste disposal authority, ensuring compliance with all national and regional environmental regulations[2].

References

  • Title: 3-Methoxypropanamide | C4H9NO2 | CID 5252481 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypropanamide
Reactant of Route 2
Reactant of Route 2
3-Methoxypropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.